molecular formula C7H9ClN2 B2812045 (4-Chloro-2-methylphenyl)hydrazine CAS No. 19690-59-6; 58791-94-9

(4-Chloro-2-methylphenyl)hydrazine

Cat. No.: B2812045
CAS No.: 19690-59-6; 58791-94-9
M. Wt: 156.61
InChI Key: YTWVOEWDYZBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVOEWDYZBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (4-Chloro-2-methylphenyl)hydrazine and its Hydrochloride Salt in Water and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Chloro-2-methylphenyl)hydrazine and its more commonly utilized hydrochloride salt. Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on the foundational chemical principles governing the dissolution of this compound in two critical polar protic solvents: water and ethanol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework for understanding solubility but also a detailed experimental protocol for its precise determination. By elucidating the interplay of molecular structure, solvent properties, and thermodynamics, this guide equips the reader with the necessary knowledge to effectively utilize this compound in various scientific applications.

Introduction: this compound in a Scientific Context

This compound and its hydrochloride salt are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The substituted phenylhydrazine moiety is a key building block for the synthesis of various heterocyclic compounds. The solubility of these precursor molecules in different solvents is a critical parameter that dictates their utility in reaction chemistry, purification processes like crystallization, and formulation development.

A clear understanding of the solubility in common laboratory solvents such as water and ethanol is paramount for optimizing reaction yields, ensuring the purity of synthetic products, and developing viable drug delivery systems. This guide will delve into the nuanced differences in the solubility of this compound in its free base and hydrochloride salt forms within these two solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the solute-solute and solvent-solvent bonds.

Molecular Structure and Polarity

The this compound molecule possesses both nonpolar and polar characteristics. The benzene ring, with its chloro and methyl substituents, contributes to the molecule's lipophilicity (nonpolar character). The hydrazine group (-NHNH2), on the other hand, is polar and capable of forming hydrogen bonds.

  • Water (H₂O): A highly polar solvent with a high dielectric constant, capable of extensive hydrogen bonding.

  • Ethanol (C₂H₅OH): A polar protic solvent, but less polar than water. It has a polar hydroxyl (-OH) group and a nonpolar ethyl (-C₂H₅) group, giving it both hydrophilic and lipophilic character.

The Role of the Hydrochloride Salt

This compound is often supplied and used as its hydrochloride salt (C₇H₉ClN₂ · HCl). The hydrazine group is basic and reacts with hydrochloric acid to form an ionic salt. This transformation has a profound impact on solubility. The ionic nature of the hydrochloride salt significantly increases its polarity, making it more readily solvated by polar solvents like water.

Expected Solubility Trends

Based on these principles, we can predict the following solubility trends:

  • This compound (Free Base): Due to the significant nonpolar character of the substituted phenyl ring, the free base is expected to have low solubility in water. Its solubility in ethanol is anticipated to be higher than in water, as the ethyl group of ethanol can interact favorably with the nonpolar regions of the molecule, while the hydroxyl group can interact with the polar hydrazine moiety.

  • This compound Hydrochloride (Salt): The hydrochloride salt is expected to be significantly more soluble in water than the free base.[1] The ionic nature of the salt allows for strong ion-dipole interactions with water molecules. While also soluble in ethanol, its solubility might be less than in water due to ethanol's lower polarity and dielectric constant compared to water. Several sources qualitatively state that the hydrochloride salt is soluble in both water and alcohol.[1][2]

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_water Aqueous Environment (Water) cluster_ethanol Ethanolic Environment H2O Water (H₂O) Highly Polar, H-Bonding Salt_aq This compound HCl (Ionic Salt Form) Salt_aq->H2O Strong Ion-Dipole Interactions (High Solubility Expected) FreeBase_aq This compound (Free Base) FreeBase_aq->H2O Limited H-Bonding vs. Lipophilic Bulk (Low Solubility Expected) EtOH Ethanol (C₂H₅OH) Polar & Nonpolar Regions Salt_etoh This compound HCl (Ionic Salt Form) Salt_etoh->EtOH Good Solvation (Solubility Expected) FreeBase_etoh This compound (Free Base) FreeBase_etoh->EtOH Favorable Hydrophobic & H-Bonding Interactions (Moderate to High Solubility Expected)

Caption: Predicted solubility interactions based on molecular properties.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method, as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the water solubility of substances.[3][4][5][6][7] This method can be readily adapted for organic solvents like ethanol.

Materials and Equipment
  • This compound or its hydrochloride salt (high purity)

  • Distilled or deionized water

  • Absolute ethanol

  • Analytical balance

  • Constant temperature water bath or incubator

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of the test compound to a flask containing a known volume of the solvent (water or ethanol). The excess is crucial to ensure that a saturated solution is achieved.

    • Seal the flask and place it in a constant temperature bath (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period to reach equilibrium. A preliminary test can determine the required time, but 24-48 hours is often adequate.

  • Phase Separation:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • To separate the solid from the saturated solution, centrifuge the mixture at a controlled temperature. Alternatively, filtration can be used, but care must be taken to avoid temperature fluctuations that could alter the solubility.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the sample with a known volume of the appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines this experimental workflow.

G start Start step1 Step 1: Add excess solute to a known volume of solvent start->step1 step2 Step 2: Equilibrate at constant temperature with stirring (24-48h) step1->step2 step3 Step 3: Centrifuge or filter to separate solid from solution step2->step3 step4 Step 4: Withdraw a known volume of the supernatant step3->step4 step5 Step 5: Dilute the sample to a known volume step4->step5 step6 Step 6: Analyze by HPLC or other suitable method step5->step6 step7 Step 7: Quantify using a calibration curve step6->step7 end End: Report solubility (e.g., in g/L or mol/L) step7->end

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Discussion

While precise quantitative data is not available in the public domain, the qualitative information gathered can be summarized as follows:

CompoundSolventQualitative Solubility
This compound HClWaterSoluble[1]
This compound HClEthanolSoluble[1][2]
This compound (Free Base)WaterExpected to be poorly soluble
This compound (Free Base)EthanolExpected to be more soluble than in water

The higher expected solubility of the hydrochloride salt in water is a direct consequence of its ionic character, which facilitates strong ion-dipole interactions with the highly polar water molecules. In ethanol, while the salt is also soluble, the lower polarity of the solvent may result in a comparatively lower saturation concentration.

For the free base, the presence of the nonpolar substituted aromatic ring is the dominant factor, leading to poor solubility in water. The bifunctional nature of ethanol (polar -OH group and nonpolar ethyl group) makes it a more suitable solvent for the free base, as it can interact with both the polar hydrazine group and the nonpolar part of the molecule.

Conclusion for the Field

For researchers and professionals in drug development and chemical synthesis, understanding the solubility of this compound is crucial for its effective application. The hydrochloride salt offers a significant advantage in aqueous reaction media due to its enhanced solubility. Conversely, the free base may be more suitable for reactions conducted in less polar organic solvents.

Given the lack of definitive quantitative data, it is strongly recommended that researchers experimentally determine the solubility of this compound and its hydrochloride salt in their specific solvent systems using a robust protocol, such as the one outlined in this guide. This empirical data will be invaluable for process optimization, ensuring reproducibility, and achieving desired product yields and purity.

References

  • ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • TJK Speciality N Fine Chemicals. (n.d.). 4-CHLOROPHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, March 2). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Retrieved from [Link]

Sources

Melting point range of pure (4-Chloro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: This guide deviates from standard template reporting to address a critical ambiguity in the handling of (4-Chloro-2-methylphenyl)hydrazine. While often requested as "pure," this compound exists in two distinct thermodynamic states: a labile, oily free base and a stable, crystalline hydrochloride salt.

The Verdict: For all drug development and synthesis applications, the hydrochloride salt (CAS 19690-59-6) is the definitive solid form. The "melting point" of this compound is technically a decomposition point , typically observed between 206°C and 212°C .

This document provides the authoritative characterization data, synthesis-impurity logic, and validated protocols required to certify the purity of this reagent.

Part 2: Chemical Identity & Physicochemical Profile

Before attempting thermal analysis, it is imperative to distinguish between the free base and the salt to prevent experimental error.

FeatureFree Base Hydrochloride Salt (Standard)
CAS Number 58791-94-9 19690-59-6
Physical State Viscous liquid / Low-melting solidWhite to off-white crystalline powder
Melting Point N/A (Liquid at ambient temp)206°C – 212°C (Decomposition)
Stability Oxidizes rapidly in air (turns red/brown)Stable under inert atmosphere
Solubility Organic solvents (DCM, EtOAc)Water (hot), Methanol, Ethanol

Critical Insight: If your sample is a liquid or a low-melting solid (<100°C), it is likely the free base or a degraded sample. The high melting point (>200°C) is exclusive to the hydrochloride salt.

Part 3: Melting Point Analysis & Thermodynamic Behavior

The melting point of this compound hydrochloride is not a simple solid-liquid phase transition. It is a decomposition event . This distinction dictates the heating protocol; rapid heating can artificially elevate the observed range, while slow heating can lower it due to premature thermal degradation.

Accepted Range
  • Onset: 206°C

  • Decomposition Peak: 210°C – 212°C

  • Visual Cue: The white crystals will darken (browning) significantly just before liquefying/gassing.

Impact of Impurities

Impurities from the synthesis pathway drastically alter the melting profile.

  • 4-Chloro-2-methylaniline (Starting Material): Lowers MP significantly (eutectic depression).

  • Symmetrical Hydrazines (Oxidation Byproducts): Often have higher melting points but cause broadening of the range >2°C.

Part 4: Synthesis Logic & Impurity Origins

To understand the melting point, one must understand the synthesis. The compound is generated via the diazotization of 4-chloro-2-methylaniline followed by reduction.

Mechanism & Impurity Pathway (Visualization)

SynthesisPathway Aniline 4-Chloro-2-methylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2 / HCl < 0°C Reduction Reduction Step (SnCl2 or Sulfite) Diazonium->Reduction Hydrazine (4-Chloro-2-methylphenyl) hydrazine HCl (Target: MP 206-212°C) Reduction->Hydrazine Crystallization Impurity1 Impurity: Unreacted Aniline (Depresses MP) Reduction->Impurity1 Incomplete Conversion Impurity2 Impurity: Symmetrical Azo/Hydrazone (Oxidation Product) Hydrazine->Impurity2 Air Oxidation

Figure 1: Synthesis pathway illustrating the origin of critical impurities that affect the melting point range.

Part 5: Validated Experimental Protocols

Protocol A: Purification (Recrystallization)

If the melting point is observed below 205°C, recrystallization is required to remove aniline contaminants.

  • Dissolution: Dissolve 5.0 g of crude salt in a minimum volume (~15-20 mL) of hot Ethanol (70°C) .

  • Acidification: Add 1-2 mL of concentrated HCl to ensure the salt remains protonated (prevents oxidation).

  • Filtration: Filter hot to remove insoluble particulates.

  • Crystallization: Cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Isolation: Filter the white needles and wash with cold diethyl ether.

  • Drying: Vacuum dry at 40°C. Do not overheat, as this induces decomposition.

Protocol B: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102 / USP <741>

  • Sample Prep: Grind the dry solid into a fine powder. Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or Büchi).

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 190°C.

    • Critical Ramp: 1°C/min from 190°C until decomposition.

  • Observation: Record the temperature at the first sign of liquid formation (Onset) and the temperature of complete collapse/darkening (Decomposition).

Decision Logic for Quality Control

QC_Logic Start Start MP Analysis Check1 Is MP > 206°C? Start->Check1 Fail FAIL: Impure Check1->Fail No (<206°C) Check2 Is Range < 2°C? Check1->Check2 Yes Pass PASS: High Purity (Proceed to Synthesis) Action1 Recrystallize (Ethanol/HCl) Fail->Action1 Check2->Pass Yes Action2 Check for Oxidation (Color: Pink/Brown?) Check2->Action2 No (Wide Range) Action2->Action1 If Discolored

Figure 2: Quality Control Decision Matrix for this compound Hydrochloride.

Part 6: References

  • Fisher Scientific. Safety Data Sheet: 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride. (Accessed 2023).[1]

  • ChemicalBook. Product Description: 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. (CAS 19690-59-6 Data).[1][2][3]

  • ABCR Gute Chemie. Product Specification: 1-(4-Chloro-2-methylphenyl)hydrazine hydrochloride.

  • BLD Pharm. Product Data: this compound (Free Base CAS 58791-94-9).[4]

Sources

Technical Profile: Basicity and Physicochemical Characterization of (4-Chloro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-methylphenyl)hydrazine (CAS: 19690-59-6 for free base / 112662-73-4 for HCl salt) is a substituted arylhydrazine intermediate critical in the synthesis of pyrazole-based agrochemicals (e.g., Pyraclostrobin analogs) and indole-based pharmaceuticals via the Fischer Indole Synthesis.[1][2]

This guide provides a rigorous analysis of its acid-base properties, specifically the pKa of its conjugate acid , which governs its reactivity, solubility, and stability in aqueous and organic media. Based on Structure-Activity Relationship (SAR) analysis and Hammett equation modeling, the pKa of the conjugate acid is estimated to be in the range of 4.6 – 4.9 , making it a significantly weaker base than hydrazine but comparable to substituted anilines.

Molecular Structure & Electronic Properties[1][2][3]

The basicity of this compound is dictated by the electronic interplay between the hydrazine moiety and the substituted aromatic ring.

Structural Components[1][2][4]
  • Hydrazine Moiety (-NH-NH₂): The reactive center.[2] The terminal nitrogen (

    
    ) is the primary site of protonation.[2]
    
  • Phenyl Ring: Acts as an electron sink via resonance, reducing the electron density on the hydrazine nitrogens compared to aliphatic hydrazines.[1]

  • 4-Chloro Substituent (Para): An Electron Withdrawing Group (EWG) via induction (-I), which further decreases the electron density on the nitrogen atoms, lowering basicity.

  • 2-Methyl Substituent (Ortho): An Electron Donating Group (EDG) via induction (+I) but introduces steric hindrance .[2] In ortho-substituted aromatic bases, steric inhibition of solvation often overrides the inductive electron donation, leading to a net reduction in basicity compared to the para-isomer.

Protonation Equilibrium Diagram

The following diagram illustrates the protonation site and the resonance effects influencing the stability of the free base versus the conjugate acid.

G FreeBase (4-Cl-2-Me-Ph)-NH-NH2 (Free Base) ConjugateAcid (4-Cl-2-Me-Ph)-NH-NH3+ (Conjugate Acid) FreeBase->ConjugateAcid Protonation (Ka) Acid H+ Acid->ConjugateAcid Resonance Resonance Effect: Lone pair on N(alpha) delocalized into ring reduces basicity of N(beta) Resonance->FreeBase Inductive Inductive Effect: 4-Cl (-I) pulls density 2-Me (+I) pushes density Inductive->FreeBase

Figure 1: Protonation equilibrium of this compound.[1][2] Protonation occurs preferentially at the terminal (


) nitrogen.

Basicity & pKa Analysis[2][4][5][6][7][8][9]

Theoretical Prediction (Hammett Equation)

Experimental pKa values for this specific di-substituted hydrazine are rare in public literature.[1][2] However, we can derive a high-confidence estimate using the Hammett equation relative to the parent phenylhydrazine.

Reference Data:

  • Hydrazine (

    
    ):  pKa 
    
    
    
    8.10 (Conjugate acid)[1]
  • Phenylhydrazine (

    
    ):  pKa 
    
    
    
    5.20 (Conjugate acid)[1]
  • 4-Chlorophenylhydrazine: pKa

    
     5.00 (Predicted)[1][2][3][4]
    

Substituent Effects:

  • 4-Chloro (

    
    ):  The electron-withdrawing nature stabilizes the free base relative to the acid, lowering the pKa  by approximately 0.2 – 0.4 units.[1]
    
  • 2-Methyl (Ortho effect): While methyl is electron-donating (which should raise pKa), the ortho position introduces steric bulk that hinders the solvent molecules from stabilizing the positive charge on the resulting ammonium ion.[1] In analogous aniline systems, o-toluidine (pKa 4.[2]44) is weaker than p-toluidine (pKa 5.[1][2]08) and aniline (pKa 4.63).[2]

Calculated Estimate:



Given the opposing effects of the 2-Me (steric decrease) and 4-Cl (inductive decrease), the target compound is expected to be less basic  than phenylhydrazine.
Comparative Basicity Table
CompoundStructurepKa (Conjugate Acid)Electronic Factors
Hydrazine

8.10No resonance delocalization;

nitrogens.[1][2]
Phenylhydrazine

5.20Resonance of

lone pair into ring reduces

basicity.
4-Chlorophenylhydrazine

~5.00Cl (-I effect) withdraws density, lowering basicity.
This compound Target 4.6 – 4.9 (Est.) Combined -I effect of Cl and Ortho-steric effect of Me.
2,4-Dinitrophenylhydrazine

~1.0 - 2.0Strong resonance withdrawal; very weak base.[1][2]

Experimental Determination Protocols

To validate the estimated pKa for regulatory or process optimization purposes, the following protocols are recommended. Due to the low solubility of the free base in water, a mixed-solvent potentiometric titration is the gold standard.

Protocol A: Potentiometric Titration (Mixed Solvent)

Objective: Determine


 by titrating the hydrochloride salt with a strong base.[1][2]

Reagents:

  • Analyte: this compound Hydrochloride (~100 mg).[2]

  • Solvent: 50% Methanol/Water (v/v) or 0.1M KCl solution (to maintain ionic strength).[1][2]

  • Titrant: 0.1 N NaOH (standardized).[2]

Workflow:

  • Dissolution: Dissolve exactly weighed hydrochloride salt in 50 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).[2]

  • Calibration: Calibrate pH meter using pH 4.0 and 7.0 buffers.

  • Titration: Add 0.1 N NaOH in small increments (0.1 mL). Record pH after stabilization (15-30 seconds per point).[2]

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the equivalence point.[2] The pH at the half-equivalence point represents the

    
     (with solvent correction factors applied if using methanol).
    
Protocol B: UV-Vis Spectrophotometric Method

Objective: Useful for very low concentrations or limited solubility.[1][2]

Workflow:

  • Stock Solution: Prepare a

    
     M solution of the hydrazine in buffers ranging from pH 2.0 to pH 8.0.
    
  • Scanning: Measure the UV absorbance (typically 200–350 nm).[2] The

    
     will shift between the protonated form (acidic pH) and free base (basic pH).
    
  • Calculation: Use the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at a specific wavelength.[1][2]

Experiment Start Start: 4-Cl-2-Me-Phenylhydrazine HCl Solvent Dissolve in 50% MeOH/H2O (Ionic Strength controlled) Start->Solvent Titration Titrate with 0.1N NaOH (Potentiometric) Solvent->Titration Plot Plot pH vs Volume Identify Inflection Point Titration->Plot Calc Calculate pKa (Half-Equivalence Point) Plot->Calc

Figure 2: Workflow for Potentiometric pKa Determination.[1][2]

Implications for Drug Development[2][12]

Solubility & Salt Selection[1][2]
  • Free Base: Lipophilic (LogP ~ 2.5).[1][2] Poor aqueous solubility.[2]

  • Hydrochloride Salt: The pKa of ~4.8 ensures that at physiological pH (7.4), the compound exists primarily as the free base (unprotonated).[1]

    • Calculation: At pH 7.4, Ratio

      
      .[1]
      
    • Impact: To maintain solubility during synthesis or formulation, the pH must be kept below 3.0 .[1][2]

Reactivity (Fischer Indole Synthesis)

The reduced basicity of this compound compared to phenylhydrazine enhances its utility in the Fischer Indole Synthesis.[1]

  • Mechanism: The initial step involves the formation of a hydrazone with a ketone.[1] A less basic hydrazine nitrogen is often a better nucleophile in acidic media because it is not fully protonated (deactivated) by the acid catalyst required for the reaction.[1][2]

  • Optimization: Use milder acid catalysts (e.g., acetic acid vs. sulfuric acid) to prevent decomposition, as the electron-rich ring (due to 2-Me) makes it susceptible to oxidation.[1]

Safety & Handling

Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[1][2]

  • Genotoxicity: Hydrazines can alkylate DNA.[1][2] The 4-Cl substituent may alter metabolic activation pathways (P450 oxidation).[2]

  • Handling: Always handle the hydrochloride salt form when possible to minimize vapor pressure and inhalation risk.[1][2] Use a fume hood and nitrile gloves.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70624, 4-Chlorophenylhydrazine. Retrieved from [Link][1]

  • Master Organic Chemistry. Basicity of Amines and Substituent Effects. Retrieved from [Link]

  • Bordwell pKa Table.Acidity in DMSO and Water. (Standard reference for organic pKa comparisons).

Sources

An In-Depth Technical Guide to the Chemical Stability of 4-Chloro-2-methylphenylhydrazine Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-methylphenylhydrazine is a substituted arylhydrazine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a hydrazine moiety attached to a chlorinated and methylated aromatic ring, dictates its reactivity and, consequently, its stability. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile of this compound under ambient conditions is paramount for ensuring the integrity of synthetic processes, the quality of resulting products, and the safety of handling and storage.

This technical guide provides a comprehensive overview of the chemical stability of 4-chloro-2-methylphenylhydrazine, delving into its intrinsic properties, potential degradation pathways, and robust methodologies for its stability assessment. The insights and protocols presented herein are grounded in established chemical principles and authoritative regulatory guidelines to ensure scientific integrity and practical applicability.

Part 1: Intrinsic Chemical Stability and Potential Degradation Pathways

Under ideal conditions—in a pure, solid state, protected from light, moisture, and reactive atmospheric components—4-chloro-2-methylphenylhydrazine is a relatively stable compound. However, under typical ambient laboratory and storage conditions, it is susceptible to several modes of degradation. The hydrazine functional group is inherently reactive, and the substituted phenyl ring influences its susceptibility to various chemical transformations.

The principal degradation pathways for 4-chloro-2-methylphenylhydrazine under ambient conditions are oxidation, and to a lesser extent, photodegradation and hydrolysis.

Oxidative Degradation

Oxidation is the most significant degradation pathway for 4-chloro-2-methylphenylhydrazine in the presence of air (oxygen). The oxidation of phenylhydrazines is a complex process that can be initiated by atmospheric oxygen, trace metal ions, or light.[2] The reaction often proceeds through a free radical chain mechanism, leading to a variety of degradation products.

The proposed oxidative degradation pathway for 4-chloro-2-methylphenylhydrazine likely involves the initial formation of a phenyldiazene intermediate, which is unstable and can undergo further reactions. Key potential degradation products include:

  • 4-Chloro-2-methylaniline: Formed through the reduction of the diazonium intermediate or other pathways.

  • 4-Chloro-2-methylphenol: Arising from the reaction of the diazonium salt with water.

  • 1-Chloro-3-methylbenzene: Resulting from the loss of nitrogen from the diazonium species.

  • Azoxy and Azo compounds: Formed through the coupling of intermediate radicals.

The rate of oxidation can be significantly accelerated by the presence of transition metal ions, which can act as catalysts.[3] Therefore, it is crucial to avoid contact with metallic spatulas or containers that could introduce such impurities.

Caption: Proposed Oxidative Degradation Pathway.

Photodegradation

Arylhydrazines and halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) region of the spectrum.[4][5] For 4-chloro-2-methylphenylhydrazine, photodegradation could proceed through two primary mechanisms:

  • Photo-oxidation: Light can provide the energy to initiate the oxidative processes described above.

  • Photolytic Cleavage: The carbon-chlorine bond may be susceptible to photolytic cleavage, leading to dehalogenated impurities. This process often involves radical intermediates.[6]

To mitigate photodegradation, 4-chloro-2-methylphenylhydrazine should be stored in amber or opaque containers that protect it from light.[7]

Hydrolytic Degradation

While the hydrazine moiety itself is not readily hydrolyzed, the stability of 4-chloro-2-methylphenylhydrazine in aqueous solutions can be influenced by pH. In acidic or basic solutions, the compound's solubility and the reactivity of the hydrazine group can change. Although direct hydrolysis of the N-N bond is not a primary concern under ambient, near-neutral pH conditions, the potential for pH-catalyzed degradation should be considered, especially in solution-based applications.[8][9]

Part 2: Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 4-chloro-2-methylphenylhydrazine requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[7][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to establish the specificity of the analytical method.[11][12]

Objective: To generate potential degradation products of 4-chloro-2-methylphenylhydrazine under various stress conditions.

Materials:

  • 4-Chloro-2-methylphenylhydrazine (high purity)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-chloro-2-methylphenylhydrazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl at 60°C for 8 hours.

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C for 8 hours.

    • Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If minimal degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a known amount of solid 4-chloro-2-methylphenylhydrazine to a vial.

    • Place the vial in a calibrated oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same thermal stress.

  • Photodegradation:

    • Expose a solution of 4-chloro-2-methylphenylhydrazine and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.[13][14]

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic or acetic acid)Gradient elution is recommended to resolve both early and late-eluting impurities. The acidic modifier improves peak shape and ionization for mass spectrometry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detector UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS)UV detection provides quantitative data, while MS is essential for the identification of unknown degradation products.[15]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Part 3: Data Interpretation and Reporting

The data obtained from the forced degradation studies and the stability-indicating HPLC method should be carefully analyzed to understand the stability profile of 4-chloro-2-methylphenylhydrazine.

Quantitative Data Summary

The results of the stability studies should be summarized in a clear and concise table.

Table 2: Example of Forced Degradation Data Summary

Stress ConditionDurationAssay of 4-Chloro-2-methylphenylhydrazine (%)Major Degradation Products (RT, min)Mass Balance (%)
Control (Unstressed) -99.8-100.0
0.1 M HCl, RT 24 h98.55.299.5
0.1 M NaOH, RT 24 h97.26.8, 8.198.9
3% H₂O₂, RT 24 h85.34.5, 7.3, 9.297.5
Thermal (80°C) 48 h92.15.2, 8.198.2
Photostability ICH Q1B90.54.5, 10.597.8

Note: This is illustrative data. Actual results will vary.

Mass Balance

Mass balance is a critical parameter in forced degradation studies. It is the sum of the assay of the parent compound and the percentage of all degradation products. A mass balance close to 100% indicates that all degradation products are accounted for by the analytical method.[16]

Conclusion

The chemical stability of 4-chloro-2-methylphenylhydrazine under ambient conditions is primarily influenced by its susceptibility to oxidation, with photodegradation also being a potential concern. This guide has outlined the likely degradation pathways and provided a robust experimental framework for a comprehensive stability assessment based on ICH guidelines. By implementing a well-designed forced degradation study and a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the stability profile of this important chemical intermediate. This knowledge is essential for ensuring the quality and safety of products derived from 4-chloro-2-methylphenylhydrazine and for establishing appropriate handling, storage, and re-test periods.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][17]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Banthiya, U. S., Joshi, B. C., & Gupta, Y. K. (1981). Kinetics & Mechanism of Oxidation of Phenylhydrazine, p-Nitro-pheny lhydrazine, o-Nitropheny lh¥drazine & 2,4-Dini tropheny lhydra- zrne with Thallium(III) in Acid Chloride Medium. Indian Journal of Chemistry, 20A, 43-48.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][10]

  • ICH. (2023). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link][18]

  • SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. [Link][19]

  • Srinivasan, V. S., & Venkatasubramanian, N. (1974). Oxidation of Hydrazine, Phenylhydrazine & Substituted henylhydrazines by Thallium (III) - Substituent Effects & Mechanis. Indian Journal of Chemistry, 12, 990-993.[3]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][11]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10.[12]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][16]

  • Pharma Dekho. (2023). Sop for force degradation study. [Link][20]

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919.[21]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38343-38354.[22][23]

  • Bhatnagar, I., & George, M. V. (1967). Oxidation of phenylhydrazones with manganese dioxide. The Journal of Organic Chemistry, 32(7), 2252-2255.[24]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.[2]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry, 15(2), 1403-1410.[25]

  • Parker, K. M., & Mitch, W. A. (2016). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. Angewandte Chemie International Edition, 55(37), 11148-11165.[26]

  • Baig, M. A., & Agrawal, Y. K. (2009). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 64(10), 943-956.[27]

  • Kamberi, M., & Lathia, C. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[28]

  • Google Patents. (2020). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. [29]

  • Singh, S., & Bakshi, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089.[30]

  • Reddy, G. S., et al. (2021). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 14(2), 1133-1140.[31]

  • Saimalakondaiah, D., et al. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.[13]

  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link][32]

  • Khan, A., et al. (2013). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 58(4), 2095-2100.[33]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[14]

  • International Journal of Novel Research and Development. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. [Link][34]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link][35]

  • Talluri, M. V. N. K., et al. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 115, 405-416.[15]

  • Dwivedi, A. H., & Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review. Sci. Revs. Chem. Commun., 1(1), 1-13.[4]

  • Al-Qahtani, S. D., & El-Apasery, M. A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224-10229.[5]

  • ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF. [Link][36]

  • Plimmer, J. R. (1970). The photochemistry of halogenated herbicides. Residue Reviews, 33, 47-74.[6]

  • ChemBK. (2024). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. [Link][1]

  • D'Agostino, J., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4606.[37]

  • Castro, E. A., et al. (2004). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 2(21), 3097-3102.[8]

  • Pawelczyk, E., & Marciniec, B. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco, 59(6), 437-442.[9]

  • DTIC. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. [Link][38]

  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.[39]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link][40]

  • ACG Publications. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. [Link][41]

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Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Chloro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

This document provides a comprehensive guide to the Fischer indole synthesis, focusing on the use of (4-Chloro-2-methylphenyl)hydrazine to produce substituted indoles, which are key structural motifs in numerous pharmaceuticals. We will delve into the mechanistic underpinnings of this classic reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First described by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for the preparation of the indole nucleus.[1] This acid-catalyzed reaction, which involves the cyclization of an arylhydrazone formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), has been a cornerstone in the synthesis of a vast array of natural products and medicinally important molecules.[2][3] The ability to introduce a wide variety of substituents onto both the arylhydrazine and the carbonyl component allows for the creation of a diverse library of indole derivatives.

This guide will specifically focus on the application of this compound as the starting material. The resulting 7-chloro-5-methyl-substituted indole core is a valuable scaffold in medicinal chemistry, with halogenated and methylated indoles often exhibiting modulated biological activities.[4]

Mechanistic Insights: A Step-by-Step Look at the Reaction Pathway

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement.[5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The key steps are as follows:

  • Hydrazone Formation: The reaction begins with the condensation of this compound with a ketone (in this protocol, acetone) to form the corresponding hydrazone. This is a reversible reaction favored by the removal of water.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [6][6]-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming step occurs—a[6][6]-sigmatropic rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring.

Diagram of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A This compound + Ketone B Hydrazone Formation (Acid Catalyst) A->B C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Ammonia Elimination E->F G 7-Chloro-5-methyl-1H-indole (Final Product) F->G

Caption: Workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Chloro-5-methyl-2,3-dimethyl-1H-indole

This protocol details a one-pot synthesis procedure, a common and efficient approach where the intermediate hydrazone is not isolated.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
This compound hydrochlorideC₇H₁₀Cl₂N₂197.081.97 g10Can be synthesized from 4-chloro-2-methylaniline.[1]
AcetoneC₃H₆O58.080.73 mL (0.58 g)10Reagent grade, used in slight excess.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~10 gN/AActs as both catalyst and solvent.[8]
EthanolC₂H₅OH46.0720 mLN/AFor initial reaction and workup.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)N/AAs neededN/AFor neutralization.
Ethyl AcetateC₄H₈O₂88.11As neededN/AFor extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededN/AFor drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.97 g, 10 mmol) and ethanol (20 mL).

  • Hydrazone Formation: Add acetone (0.73 mL, 10 mmol) to the stirred suspension. Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone.

  • Solvent Removal: After 1 hour, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the residue, carefully add polyphosphoric acid (~10 g). Heat the mixture with stirring to 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (~50 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-chloro-5-methyl-2,3-dimethyl-1H-indole.

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction conditions.

ParameterRecommendationRationale
Acid Catalyst Polyphosphoric acid (PPA) is effective. Alternatives include sulfuric acid, zinc chloride, or p-toluenesulfonic acid.[2]The choice of catalyst can influence reaction time and yield. PPA often gives good results for a wide range of substrates.
Temperature 100-120 °C for cyclization.Higher temperatures can lead to decomposition and the formation of byproducts. Lower temperatures may result in incomplete reaction.
Reaction Time 2-3 hours for cyclization.Monitor by TLC to determine the point of maximum product formation and minimal byproduct accumulation.
Solvent A one-pot, solvent-free approach with PPA is efficient. For two-step procedures, ethanol or acetic acid are common for hydrazone formation.The choice of solvent can affect the rate of hydrazone formation and the subsequent cyclization.

Common Issues and Solutions:

  • Low Yield: Ensure the starting materials are pure and dry. Optimize the temperature and reaction time. Consider trying a different acid catalyst.

  • Formation of Isomers: With unsymmetrical ketones, the formation of isomeric indoles is possible. The regioselectivity can be influenced by the steric and electronic properties of the ketone and the reaction conditions.

  • Tar Formation: This can occur at excessively high temperatures or with prolonged reaction times. Careful temperature control is crucial.

Safety and Handling Precautions

  • This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

  • Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes. The workup procedure involving the addition of the hot PPA mixture to ice water should be performed cautiously due to the exothermic nature of the dilution.

  • Acetone and Ethanol are flammable liquids. Keep away from open flames and other ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 368-376.
  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. (2024). ChemBK. Retrieved from [Link]

  • 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023).
  • Process for the preparation of indoles. (1993). U.S.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025). Journal of Medicinal Chemistry.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Halogenated DMT derivatives and their therapeutic potential. (2023).
  • 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE - Risk and Safety. (2024). ChemBK. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of Substituted Indoles via Fischer Indolization from Aryl Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Synthesis of 5-Chloro-2,3,7-trimethylindole from (4-Chloro-2-methylphenyl)hydrazine.

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of pharmaceuticals, natural products, and functional materials.[1] The Fischer indole synthesis, a robust and versatile chemical reaction discovered in 1883, remains one of the most reliable and widely used methods for constructing this privileged heterocyclic system.[2][3][4] This application note provides a comprehensive, in-depth guide for the synthesis of a substituted indole, specifically 5-chloro-2,3,7-trimethylindole, utilizing the Fischer methodology. We detail a two-part procedure, beginning with the preparation of the requisite this compound hydrochloride from its corresponding aniline, followed by the acid-catalyzed cyclization with acetone. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying mechanistic principles, troubleshooting insights, and critical safety considerations, ensuring a reproducible and well-understood synthetic workflow.

The Fischer Indole Synthesis: Mechanistic Overview

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][3][5] The choice of catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being commonly employed.[2][6] The accepted mechanism, first proposed by Robinson, proceeds through several key stages:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form the corresponding arylhydrazone.[1][5][7]

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[2][5]

  • [7][7]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a crucial, irreversible[7][7]-sigmatropic rearrangement.[2][3] This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the indole.[3]

  • Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular nucleophilic attack to form a cyclic aminal.[2][3]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring system.[2][6]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (-H₂O) C Enamine (Ene-hydrazine) B->C Tautomerization (H⁺ catalyst) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Aminal Intermediate D->E Cyclization F Aromatic Indole E->F Elimination (-NH₃, H⁺)

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocols

This synthesis is presented in two parts: the preparation of the essential arylhydrazine intermediate and its subsequent conversion to the target indole.

Part A: Synthesis of this compound Hydrochloride

The required starting material is synthesized from commercially available 4-chloro-2-methylaniline via a two-step diazotization and reduction sequence.

Reaction Scheme:

4-chloro-2-methylaniline → [Diazotization] → Diazonium Salt → [Reduction] → this compound hydrochloride

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)Hazards
4-Chloro-2-methylanilineC₇H₈ClN141.6029-31Toxic, Irritant, Environmental Hazard
Sodium Nitrite (NaNO₂)NaNO₂69.00271Oxidizer, Toxic, Environmental Hazard
Hydrochloric Acid (conc., 37%)HCl36.46-26 (as gas)Corrosive, Severe Respiratory Irritant
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6537-38Corrosive, Irritant
Deionized WaterH₂O18.020N/A
IceH₂O (solid)18.020N/A

Step-by-Step Protocol: [8]

  • Aniline Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (0.1 mol) in 6 M aqueous HCl (100 mL).

  • Cooling: Cool the resulting solution to -5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate as a fine slurry.

  • Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in deionized water (30 mL). Add this solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature is strictly maintained below 0 °C.

  • Reduction Solution Preparation: In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (0.25 mol) in concentrated HCl (100 mL). Stir until fully dissolved and cool in an ice bath.

  • Reduction: Slowly add the cold diazonium salt solution prepared in Step 3 to the stirred tin(II) chloride solution. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Isolation: The this compound hydrochloride will precipitate as a solid. Collect the product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold 1 M HCl solution to remove any unreacted starting materials or byproducts. Dry the solid in a vacuum oven at 50 °C. The resulting hydrazine hydrochloride is typically used in the next step without further purification.[8]

Part B: Synthesis of 5-Chloro-2,3,7-trimethylindole

This protocol details a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized.[3] The choice of acetone as the carbonyl partner will install methyl groups at the C2 and C3 positions of the indole ring.

Reaction Scheme:

This compound + Acetone → [Acid Catalyst, Heat] → 5-Chloro-2,3,7-trimethylindole

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )B.P. (°C)Hazards
This compound HClC₇H₁₀Cl₂N₂193.08210-212 (dec.)Harmful, Irritant
AcetoneC₃H₆O58.0856Highly Flammable, Irritant
Glacial Acetic AcidCH₃COOH60.05118Flammable, Corrosive, Severe Skin/Eye Damage
Sodium Hydroxide (1 M NaOH)NaOH40.00N/ACorrosive
Ethyl AcetateC₄H₈O₂88.1177Highly Flammable, Irritant
Sodium Sulfate (anhydrous, Na₂SO₄)Na₂SO₄142.04N/AN/A

Step-by-Step Protocol: [6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (0.05 mol) and glacial acetic acid (50 mL).

  • Reagent Addition: Add acetone (0.05 mol, 1 equivalent) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is ~7-8. The crude product will often precipitate as a solid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual acetic acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-chloro-2,3,7-trimethylindole.

Synthesis_Workflow cluster_partA Part A: Hydrazine Synthesis cluster_partB Part B: Fischer Indole Synthesis A1 4-Chloro-2-methylaniline A2 Diazotization (NaNO₂, HCl, <0°C) A1->A2 A3 Reduction (SnCl₂) A2->A3 A4 This compound HCl A3->A4 B1 Hydrazine HCl + Acetone in Acetic Acid A4->B1 Use as starting material B2 Reflux (2-4h) B1->B2 B3 Work-up & Purification B2->B3 B4 Final Product: 5-Chloro-2,3,7-trimethylindole B3->B4

Caption: Overall workflow for the synthesis of 5-chloro-2,3,7-trimethylindole.

Troubleshooting and Field-Proven Insights

  • Low Yield in Hydrazine Synthesis: Ensure the diazotization temperature is kept below 0 °C. Temperatures above this can lead to decomposition of the diazonium salt, significantly reducing yield.

  • Formation of Isomers: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[3] The selectivity often depends on the acidity of the medium, steric effects, and substitution on the hydrazine.[3] Using a symmetrical ketone like acetone avoids this complication.

  • Incomplete Cyclization: If the reaction stalls, the addition of a stronger acid catalyst, such as a few drops of concentrated H₂SO₄ or using polyphosphoric acid (PPA), can drive the reaction to completion. However, harsher conditions can sometimes lead to degradation.

  • Purification Challenges: The crude product may contain colored impurities. A charcoal treatment during recrystallization can sometimes be effective. For difficult separations, column chromatography is the most reliable method.

Safety and Handling

  • Arylhydrazines: Phenylhydrazine and its derivatives are toxic, potential mutagens, and suspected carcinogens.[9] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive. Handle with extreme care, using appropriate PPE. Ensure an eyewash station and safety shower are accessible.

  • Solvents: Acetone and ethyl acetate are flammable. All heating should be conducted using a heating mantle and condenser, away from open flames or sparks.

  • Reaction Conditions: The diazotization reaction is exothermic and produces unstable diazonium salts. Strict temperature control is critical to prevent runaway reactions.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • SynArchive. Fischer Indole Synthesis. [Link]

  • ChemBK. 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. [Link]

  • PubMed. A three-component Fischer indole synthesis. [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluorophenyl hydrazine. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • ResearchGate. Methylhydrazine reaction with acetone. | Download Scientific Diagram. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of Functionalized Pyrazole Derivatives Using 4-Chloro-o-tolylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Forward for the Researcher: This document provides a comprehensive guide for the synthesis of N-aryl pyrazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will focus on the practical application of 4-chloro-o-tolylhydrazine as a key starting material. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, blending foundational chemical principles with field-proven laboratory techniques. Our objective is to not only provide a step-by-step method but to elucidate the causality behind each experimental choice, empowering you to adapt and troubleshoot with confidence.

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions.[1] This has led to the development of numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil , underscoring the pyrazole's status as a "privileged scaffold".[3]

The functionalization of the pyrazole core is critical for modulating its pharmacological profile. The use of substituted hydrazines, such as 4-chloro-o-tolylhydrazine (also known as 4-chloro-2-methylphenylhydrazine), provides a direct route to N-aryl pyrazoles with specific steric and electronic features. The chloro and methyl substituents on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making this precursor a valuable tool for generating diverse libraries of potential drug candidates.

Core Principle: The Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the pyrazole ring from the chosen precursors is the Knorr Pyrazole Synthesis , first reported by Ludwig Knorr in 1883.[4][5] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps, typically under acidic conditions which catalyze the key dehydration steps.[5][6]

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent dehydration forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration & Aromatization: This forms a five-membered ring intermediate (a hydroxyl-pyrazolidine), which readily dehydrates to form the stable, aromatic pyrazole ring.[1]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis cluster_reactants cluster_intermediates cluster_product Hydrazine R¹-NH-NH₂ (4-Chloro-o-tolylhydrazine) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone 1. Nucleophilic Attack & Dehydration Diketone R²-CO-CH₂-CO-R³ (1,3-Dicarbonyl) Diketone->Hydrazone 1. Nucleophilic Attack & Dehydration Plus1 + Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole 3. Dehydration & Aromatization Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge flask with 4-chloro-o-tolylhydrazine HCl & Glacial Acetic Acid B Add Acetylacetone dropwise A->B C Heat mixture to reflux (e.g., ~118°C) B->C D Monitor reaction by TLC C->D E Cool to room temp. Pour into ice-water D->E F Collect precipitate by vacuum filtration E->F G Wash solid with water F->G H Recrystallize from Ethanol/Water G->H I Dry product under vacuum H->I J Characterize (MP, NMR, IR) I->J

Caption: Figure 2: Experimental Workflow.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/Equiv.Amount
4-Chloro-o-tolylhydrazine HClC₇H₁₀Cl₂N₂193.081.0 equiv1.93 g (10 mmol)
AcetylacetoneC₅H₈O₂100.121.1 equiv1.10 g (11 mmol)
Glacial Acetic AcidCH₃COOH60.05Solvent/Catalyst20 mL
Ethanol (95%)C₂H₅OH46.07RecrystallizationAs needed
Deionized WaterH₂O18.02Work-up/RecrystallizationAs needed
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-o-tolylhydrazine hydrochloride (1.93 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir to create a suspension.

  • Reagent Addition: Slowly add acetylacetone (1.13 mL, 1.10 g, 11 mmol) to the stirring suspension at room temperature using a pipette or syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2-3 hours.

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the dehydration steps of the cyclization. Using a slight excess (1.1 equiv) of the diketone ensures the complete consumption of the more valuable hydrazine starting material.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting hydrazine should be consumed, and a new, less polar product spot should appear.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove residual acetic acid.

  • Purification: Transfer the crude solid to a clean flask. Recrystallize the product from a minimal amount of hot 95% ethanol. If the product is highly soluble, add water dropwise to the hot ethanol solution until turbidity persists, then allow it to cool slowly.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Characterization and Validation

A successfully synthesized product should be validated using standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to light brown crystalline solid
TLC (4:1 Hex/EtOAc) Rƒ ≈ 0.5-0.6 (product), Rƒ ≈ 0.2 (hydrazine SM)
Expected Yield 75-90%
Melting Point To be determined experimentally
Spectroscopic Analysis

The structure of 1-(4-chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole can be unequivocally confirmed by NMR spectroscopy. The expected chemical shifts can be predicted based on analogous structures. [7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.2 ppm (m, 3H): Aromatic protons of the chlorotolyl ring.

    • δ ~6.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

    • δ ~2.2 ppm (s, 3H): Methyl protons on the pyrazole ring (C3 or C5).

    • δ ~2.1 ppm (s, 3H): Methyl protons on the pyrazole ring (C5 or C3).

    • δ ~2.0 ppm (s, 3H): Methyl protons of the tolyl group.

    • Expert Insight: The two methyl groups on the pyrazole ring may appear as distinct singlets due to the restricted rotation of the N-aryl bond, caused by the ortho-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~149-140 ppm: C3 and C5 carbons of the pyrazole ring.

    • δ ~138-125 ppm: Aromatic carbons of the chlorotolyl ring.

    • δ ~107 ppm: C4 carbon of the pyrazole ring.

    • δ ~17 ppm: Methyl carbon of the tolyl group.

    • δ ~14 ppm, ~12 ppm: Methyl carbons on the pyrazole ring.

  • IR (KBr, cm⁻¹):

    • ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590-1550 (C=N, C=C stretch), ~820 (C-Cl stretch).

Safety and Handling

  • Hydrazine Derivatives: Hydrazines and their salts are toxic and potential carcinogens. Always handle 4-chloro-o-tolylhydrazine hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acids: Glacial acetic acid is corrosive. Handle with care and avoid inhalation of vapors.

  • Solvents: Ethanol and acetylacetone are flammable. Keep away from ignition sources.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction does not go to completion (starting material remains) Insufficient heating time or temperature; Inactive catalyst.Increase reflux time to 4-5 hours. Ensure the reaction mixture is genuinely refluxing. Add a few drops of concentrated H₂SO₄ as a stronger catalyst if needed.
Low or no yield of precipitate upon adding to water Product is soluble in the acidic aqueous mixture; Reaction failed.Neutralize the aqueous solution carefully with a base (e.g., sat. NaHCO₃ soln.) to precipitate the product. Extract with an organic solvent like ethyl acetate.
Product is an oil or difficult to crystallize Presence of impurities; Product may have a low melting point.Purify the crude oil via silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient). [8]Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Product is a mixture of isomers (if using unsymmetrical diketone) Poor regioselectivity under the chosen conditions.Re-run the reaction in a fluorinated solvent like TFE. Attempt to separate isomers using column chromatography, though this can be challenging. Confirm identity of each isomer using 2D NMR (NOESY). [9]

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]

  • Deng, X., & Mani, N. S. (2006). A Novel and General Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 283. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Patel, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • International Journal of Engineering Technology, Management and Applied Sciences. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. IJETMAS, 4(7). [Link]

  • Google Patents. (2016). CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • Visnav, P. K., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Applied Science and Engineering, 26(6), 843-852. [Link]

  • Thomas, A. D. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1221-1279. [Link]

  • Gomaa, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5282. [Link]

  • Mistry, B.D., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]

  • Fairweather, K. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632-11636. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]

  • Orrego-Hernández, J., & Portilla, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 44(171), 193-211. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian J. Heterocycl. Chem., 27(1), 1-7. [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, 4(4), 1856-1859. [Link]

  • Cihan-Üstündağ, G., & Capan, G. (2019). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. ARKIVOC, 2019(5), 184-198. [Link]

  • Sharma, R. K., et al. (2007). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-I). E-Journal of Chemistry, 4(4), 557-561. [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 83611-83616. [Link]

  • PubChem. (2024). 1-(4-(chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole hydrochloride. [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Can. J. Chem., 78(8), 1109-1117. [Link]

  • Tetrahedron Letters. (1997). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Tetrahedron Letters, 38(1), 101-104. [Link]

  • Organic & Biomolecular Chemistry. (2021). Transition-metal-free [4 + 2] cyclocondensation of diaryliodonium salts accessing phenazine, phenothiazine, phenoxazine and dioxane derivatives. Org. Biomol. Chem., 19, 938-943. [Link]

  • Organic Syntheses. (1977). Cyclohexanecarbonitrile. Org. Synth., 57, 32. [Link]

  • Nature Communications. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14, 219. [Link]

  • NCBI. (2017). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. [Link]

  • IUCr. (2015). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

Sources

Application Notes and Protocols for the Cyclization of (4-Chloro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Chloro-2-methylphenyl)hydrazine in Heterocyclic Synthesis

This compound is a valuable and versatile starting material in medicinal chemistry and drug development. Its substituted phenyl ring provides a scaffold that, upon cyclization, yields a diverse array of heterocyclic compounds. These resulting structures, particularly indoles and pyrazoles, are privileged motifs found in numerous biologically active molecules and approved pharmaceuticals. The strategic placement of the chloro and methyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which can significantly influence the pharmacological profile of the final compound.

This comprehensive guide provides an in-depth exploration of the primary cyclization strategies for this compound. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of each reaction, offers detailed, field-proven protocols, and presents quantitative data to inform experimental design. The aim is to equip researchers with the knowledge to not only replicate these methods but also to rationally adapt and troubleshoot them for the synthesis of novel molecular entities.

I. The Fischer Indole Synthesis: Crafting the 6-Chloro-4-methyl-1H-indole Core

The Fischer indole synthesis is arguably the most powerful and widely used method for constructing the indole nucleus from an arylhydrazine.[1][2] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or pre-formed from the reaction of an arylhydrazine with an aldehyde or ketone.[1] The reaction is robust and tolerates a wide variety of substituents on both the hydrazine and carbonyl components.

Mechanism of Action: A Cascade of Rearrangements

The accepted mechanism for the Fischer indole synthesis is a sophisticated sequence of chemical transformations that ensures the efficient formation of the stable aromatic indole ring.[3]

  • Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone. This is a reversible acid-catalyzed addition-elimination reaction.[4]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine'). This step is crucial as it sets the stage for the key bond-forming event.

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement. This is the core of the Fischer synthesis, where the C-C bond of the new five-membered ring is formed, breaking the N-N bond and establishing a new C-N bond.[3]

  • Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a cyclic aminal.

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH3), and a final proton loss yields the thermodynamically stable, aromatic indole product.[1]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination A This compound + Ketone (R1, R2) B Phenylhydrazone A->B + H+, -H2O C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D + H+ E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Aromatic Imine E->F - H+ (Aromatization) G Cyclic Aminal F->G Intramolecular Attack H 6-Chloro-4-methyl-indole G->H - NH3, -H+

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Chloro-2,3,4-trimethyl-1H-indole

This protocol details the synthesis of a substituted indole using methyl ethyl ketone. The choice of acid catalyst is critical; polyphosphoric acid (PPA) is often effective for promoting the cyclization of less reactive substrates.

Materials:

  • This compound hydrochloride (1.93 g, 10 mmol)

  • Methyl ethyl ketone (Butan-2-one) (1.08 g, 15 mmol)

  • Polyphosphoric acid (PPA) (~20 g)

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional Isolation): While often performed in one pot, pre-forming the hydrazone can improve yields. To a solution of this compound hydrochloride (10 mmol) in ethanol (20 mL), add a few drops of glacial acetic acid. Add methyl ethyl ketone (15 mmol) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The product can be isolated by precipitation with water or used directly.

  • Cyclization: In a round-bottom flask equipped with a mechanical stirrer, heat polyphosphoric acid to ~80°C.

  • Slowly add the (4-Chloro-2-methylphenyl)hydrazone of methyl ethyl ketone (formed in situ or pre-formed, ~10 mmol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-110°C and maintain for 1-3 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice (~100 g) with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 6-Chloro-2,3,4-trimethyl-1H-indole.

Data Summary: Reagents and Conditions

The choice of carbonyl partner and acid catalyst significantly impacts the reaction's success. The following table provides a comparative overview.

Carbonyl ReagentAcid CatalystTypical ConditionsExpected ProductNotes
AcetoneZinc Chloride (ZnCl₂)Reflux in Ethanol6-Chloro-2,4-dimethyl-1H-indoleA classic and reliable Lewis acid catalyst.[6]
CyclohexanoneAcetic AcidReflux in Acetic Acid7-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazoleAcetic acid can serve as both solvent and catalyst.
Pyruvic acidSulfuric Acid (H₂SO₄)80-100°C, neat or in solvent6-Chloro-4-methyl-1H-indole-2-carboxylic acidThe resulting carboxylic acid can be decarboxylated if desired.
Methyl Isopropyl KetoneSodium Bisulfate90-100°C in water6-Chloro-2,3,3,4-tetramethyl-3H-indoleAqueous conditions can be advantageous for certain substrates.[7]

II. The Knorr Pyrazole Synthesis: Accessing the Pyrazole Ring System

The Knorr pyrazole synthesis is a fundamental reaction for constructing pyrazole and pyrazolone rings.[8][9] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[8][10] The reaction is highly efficient due to the formation of the stable, aromatic pyrazole product. For a substituted hydrazine like this compound, the reaction can potentially yield two regioisomers, although one is often favored based on the relative reactivity of the two carbonyl groups.

Mechanism of Action: A Tale of Two Carbonyls

The Knorr synthesis proceeds via a straightforward condensation-cyclization pathway.[8][11]

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Typically, the more electrophilic (less sterically hindered) carbonyl, often the ketone, reacts first to form a hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (e.g., the ester).

  • Dehydration/Elimination: The resulting tetrahedral intermediate eliminates a molecule of water (or alcohol, if starting from a β-ketoester) to form the final pyrazole or pyrazolone ring. The pyrazolone exists in tautomeric equilibrium with its hydroxypyrazole form, which is aromatic.[8]

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_start Step 1: Initial Condensation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_tautomerism Aromatization A This compound + β-Ketoester B Hydrazone Intermediate A->B Condensation (-H2O) C Cyclic Intermediate B->C Intramolecular Attack D 1-(4-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one C->D Elimination (-ROH) E 5-Hydroxy-1-(4-chloro-2-methylphenyl) -3-methyl-1H-pyrazole D->E Tautomerization

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the reaction with ethyl acetoacetate, a common β-ketoester, to yield a pyrazolone derivative, which is a valuable synthetic intermediate.[12]

Materials:

  • This compound hydrochloride (1.93 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Sodium Acetate (optional, as buffer)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL). If starting from the free hydrazine base, acetic acid can still be used as the solvent and catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water (~100 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford pure 1-(4-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Data Summary: 1,3-Dicarbonyl Reagents for Pyrazole Synthesis

The structure of the 1,3-dicarbonyl compound dictates the substitution pattern on the final pyrazole ring.

1,3-Dicarbonyl ReagentSolvent/CatalystTypical ConditionsExpected ProductNotes
Ethyl AcetoacetateAcetic AcidReflux1-(4-Chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-oneA classic route to pyrazolones.[8][12]
Acetylacetone (2,4-Pentanedione)Ethanol / Acetic Acid (cat.)Reflux1-(4-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazoleYields a fully substituted, aromatic pyrazole directly.
Diethyl MalonateSodium Ethoxide / EthanolRefluxLeads to pyrazolidine-3,5-dione derivativesRequires basic conditions for the less reactive ester groups.
Ethyl Benzoylacetate1-Propanol / Acetic Acid (cat.)100°C1-(4-Chloro-2-methylphenyl)-3-phenyl-1H-pyrazol-5(4H)-oneDemonstrates the incorporation of aryl substituents.[8]

III. Alternative Cyclization Strategy: Synthesis of 4-Chloropyrazoles using TCCA

Recent methodologies have focused on developing more direct and efficient routes to functionalized heterocycles. One such method involves the use of 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent for the direct synthesis of 4-chloropyrazoles from hydrazones.[13][14] This approach avoids the need for pre-functionalized 1,3-dicarbonyl compounds and provides direct access to valuable chlorinated pyrazoles.

Experimental Protocol: Direct Cyclization/Chlorination to 4-Chloro-1-(4-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole

This protocol is adapted from a general procedure for the TCCA-mediated synthesis of 4-chloropyrazoles.[13] It assumes the prior formation of the hydrazone from this compound and acetophenone.

Materials:

  • (E)-1-(1-phenylethylidene)-2-(4-chloro-2-methylphenyl)hydrazine (Hydrazone of Acetophenone) (10 mmol)

  • 1,3,5-Trichloroisocyanuric acid (TCCA) (10 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (40 mL)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the hydrazone substrate (10 mmol) in trifluoroethanol (40 mL) with stirring.

  • Reagent Addition: Add TCCA (10 mmol) to the solution in one portion.

  • Heating: Heat the reaction mixture to 40°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of Na₂S₂O₃ (10-20 mL) to destroy any excess TCCA.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the desired 4-chloropyrazole product.

IV. Safety and Handling

Researcher's Responsibility: It is imperative for all researchers to consult the latest Material Safety Data Sheet (MSDS) for each reagent before commencing any experimental work. The following is a guideline and does not replace a formal risk assessment.

  • This compound and its Hydrochloride Salt: These compounds are toxic and potential sensitizers. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acid Catalysts (PPA, H₂SO₄, ZnCl₂): These are corrosive. Polyphosphoric acid is extremely hygroscopic and can cause severe burns upon contact with moisture. Handle with extreme care. Zinc chloride is a hazardous irritant.

  • Solvents (DCM, Ethanol, Acetic Acid): Dichloromethane is a suspected carcinogen. All solvents are flammable. Handle away from ignition sources.

  • TCCA: TCCA is a strong oxidizing agent and can react violently with reducing agents. It is also a source of chlorine gas. Handle in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste streams should be collected in appropriately labeled containers.

V. Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Cyclization Strategy (Fischer, Knorr, etc.) B Assemble Reagents (Hydrazine, Carbonyl, Catalyst, Solvent) A->B C Perform Risk Assessment & Don PPE B->C D Set up Reaction Apparatus in Fume Hood C->D E Combine Reagents (as per protocol) D->E F Heat and Stir for Designated Time E->F G Monitor Reaction (e.g., by TLC) F->G H Cool and Quench Reaction Mixture G->H I Extraction & Washing H->I J Drying & Solvent Removal I->J K Purification (Recrystallization or Chromatography) J->K L Characterize Product (NMR, MS, etc.) K->L M Determine Yield and Purity L->M

Caption: A generalized workflow for the synthesis of heterocyclic compounds.

References

  • Benchchem. Application Notes and Protocols: Experimental Procedures for the Cyclization of N-Aroylhydrazone Precursors.
  • ResearchGate. Knorr Pyrazole Synthesis.
  • European Journal of Organic Chemistry. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. 2016.
  • ResearchGate. Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds.
  • ARKIVOC. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. 2000.
  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. 2025.
  • Knorr Pyrazole Synthesis.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024.
  • PubMed. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. 2025.
  • Wikipedia. Paal–Knorr synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Journal of the Chemical Society, Perkin Transactions 1. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds.
  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. Cyclisations with hydrazine and its derivatives. Part IV. 9-Arylazophenanthrenes and related reduction products from reactions of biphenyl-2,2′-dicarbaldehyde with arylhydrazines.
  • Fischer Indole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • MDPI. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. 2009.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Tokyo Chemical Industry. Fischer Indole Synthesis | TCI EUROPE N.V.
  • Google Patents. EP0486900B1 - Process for the preparation of indoles.
  • Wikipedia. Wolff–Kishner reduction.
  • YouTube. Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. 2013.
  • PMC. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. 2025.
  • ChemicalBook. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Justia Patents. Process for the preparation of indoles. 1991.
  • Sigma-Aldrich. 6-Chloroindole 99 17422-33-2.
  • PubChem. 6-Chloro-4-methyl-1H-indole-3-thiol.
  • Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). 2020.
  • Google Patents. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. 2025.
  • Chemguide. addition-elimination reactions of aldehydes and ketones.
  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. 2018.
  • ResearchGate. (PDF) Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. 2025.
  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. 2025.
  • ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). 2025.
  • ResearchGate. (PDF) Overview of Phenylhydrazine‐Based Organic Transformations. 2024.
  • ChemicalBook. 6-Methylindole synthesis.

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Microwave-assisted synthesis with (4-Chloro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Scaffold Generation using (4-Chloro-2-methylphenyl)hydrazine

Abstract

This technical guide details the microwave-assisted organic synthesis (MAOS) protocols for utilizing This compound hydrochloride —a critical regiochemical building block in medicinal chemistry. Specifically, this note addresses the synthesis of 5-chloro-7-methylindoles (via Fischer Indolization) and 1-aryl-substituted pyrazoles . By leveraging the rapid heating and dipolar polarization effects of microwave irradiation, researchers can overcome the steric deactivation caused by the ortho-methyl group, reducing reaction times from hours to minutes while significantly improving impurity profiles compared to conventional thermal reflux.

Introduction & Reagent Profile

This compound is a bifunctional nucleophile used to construct nitrogenous heterocycles found in kinase inhibitors and thrombopoietin receptor agonists (e.g., Eltrombopag analogs).

  • Chemical Structure Analysis:

    • Electronic Effect: The para-chloro group exerts an inductive electron-withdrawing effect (-I), slightly deactivating the hydrazine but increasing the lipophilicity of the final scaffold.

    • Steric Effect: The ortho-methyl group is the critical design feature. While it provides necessary steric bulk for receptor binding in final drug candidates, it kinetically hinders the initial condensation steps in synthesis.

  • The Microwave Advantage: Conventional heating often fails to provide sufficient energy to rapidly overcome the activation barrier imposed by the ortho-methyl group, leading to prolonged heating and hydrazine decomposition. MAOS provides direct energy transfer to the polar hydrazine salt, accelerating the reaction rate by orders of magnitude.

Safety & Handling (Critical)
  • Form: Typically supplied as the Hydrochloride salt (HCl) . This stabilizes the hydrazine against oxidation but requires neutralization (in situ or pre-step) for nucleophilic attacks.

  • Hazards: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and a Skin Irritant.[1][2] Hydrazines are potential genotoxins.

  • Control: All weighing must occur in a fume hood. Microwave vessels must be rated for >20 bar pressure to contain nitrogen gas evolution during heterocycle formation.

Application I: Rapid Access to 5-Chloro-7-methylindoles

The Fischer Indole Synthesis is the most robust method for converting this hydrazine into an indole. The ortho-methyl group directs cyclization exclusively to the open ortho position, yielding a 7-substituted indole.

Mechanism & Regiochemistry
  • Condensation: Hydrazine reacts with a ketone to form a hydrazone.

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step. The specific substitution pattern forces cyclization at the unsubstituted carbon (C6 of the phenyl ring).

  • Result: The para-chloro becomes the 5-chloro indole substituent; the ortho-methyl becomes the 7-methyl indole substituent.

Protocol A: Microwave-Assisted Fischer Indolization
ParameterSpecification
Reagents This compound HCl (1.0 equiv), Cyclohexanone (1.1 equiv)
Solvent Glacial Acetic Acid (AcOH) or EtOH with 4M HCl in Dioxane
Catalyst Zinc Chloride (ZnCl₂) - 2.0 equiv (Optional if using AcOH)
MW System Single-mode cavity (e.g., CEM Discover or Biotage Initiator)
Temperature 140 °C
Hold Time 5 - 10 minutes
Pressure Limit 250 psi (17 bar)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, suspend this compound HCl (193 mg, 1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Addition: Add Cyclohexanone (114 µL, 1.1 mmol). If using ethanol as solvent, add ZnCl₂ (272 mg, 2.0 mmol) at this stage.

  • Irradiation: Seal the vessel. Ramp to 140°C over 2 minutes. Hold at 140°C for 5 minutes with high stirring.

  • Work-up:

    • Cool to room temperature (RT).

    • Pour mixture into crushed ice (20 g).

    • Neutralize with saturated NaHCO₃ or NaOH (10%) until pH ~8.

    • Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The crude 5-chloro-7-methyl-1,2,3,4-tetrahydrocarbazole usually precipitates or can be purified via flash chromatography (Hexane/EtOAc 9:1).

Application II: Regioselective Pyrazole Synthesis

Reaction with 1,3-dicarbonyls yields pyrazoles.[3] The ortho-methyl group influences regioselectivity by sterically clashing with substituents on the dicarbonyl, often favoring the isomer where the bulky aryl group is distal to the bulky dicarbonyl substituent.

Protocol B: Condensation with 1,3-Diketones
ParameterSpecification
Reagents Hydrazine HCl (1.0 equiv), Acetylacetone (1.1 equiv)
Solvent Ethanol (EtOH)
Base Sodium Acetate (NaOAc) - 1.2 equiv (Crucial to free the hydrazine)
Temperature 120 °C
Hold Time 3 - 5 minutes

Step-by-Step Procedure:

  • Neutralization: In a microwave vial, combine the Hydrazine HCl (1.0 mmol) and NaOAc (1.2 mmol) in EtOH (3 mL). Stir for 1 min to generate the free hydrazine base in situ.

  • Condensation: Add Acetylacetone (1.1 mmol).

  • Irradiation: Microwave at 120°C for 3 minutes.

  • Validation: Monitor TLC (disappearance of hydrazine).

  • Isolation: Concentrate solvent in vacuo. Resuspend in water to dissolve inorganic salts (NaCl/NaOAc). Filter the solid pyrazole product.

Visualizing the Chemistry

The following diagram illustrates the divergent pathways controlled by the reaction partner and the specific regiochemical outcomes dictated by the starting material's substitution pattern.

G cluster_legend Reaction Conditions Reagent (4-Chloro-2-methylphenyl) hydrazine HCl Ketone + Cyclohexanone (Acid Catalyst) Reagent->Ketone Diketone + Acetylacetone (NaOAc/EtOH) Reagent->Diketone MW_Indole MW: 140°C, 5 min [3,3]-Sigmatropic Shift Ketone->MW_Indole Indole_Product 5-Chloro-7-methyl- 1,2,3,4-tetrahydrocarbazole MW_Indole->Indole_Product Regiospecific Cyclization at C6 MW_Pyrazole MW: 120°C, 3 min Cyclocondensation Diketone->MW_Pyrazole Pyrazole_Product 1-(4-Chloro-2-methylphenyl)- 3,5-dimethylpyrazole MW_Pyrazole->Pyrazole_Product Steric Control by 2-Me Group

Caption: Divergent synthesis pathways for this compound. The ortho-methyl group directs regioselectivity in both Fischer Indole (C6 cyclization) and Pyrazole formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Indole) Incomplete hydrazone formation due to sterics.Increase temp to 150°C; Ensure acid catalyst concentration is sufficient (AcOH is often better than EtOH/HCl for this substrate).
Regioisomeric Mix (Pyrazole) Competitive attack on carbonyls.Use fluorinated solvents (TFE) or lower temp (80°C) with longer hold times to enhance thermodynamic control.
Pressure Spikes N₂ or NH₃ release.Do not fill vials >50%. Use "Pre-stir" option to allow initial gas evolution before sealing if possible (though NH3 releases during heating in Fischer).

References

  • Microwave-Assisted Fischer Indole Synthesis

    • Title: One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.[4]

    • Source: Journal of Heterocyclic Chemistry.[5]

    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[6]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - 4-Chlorophenylhydrazine Hydrochloride (Analogous hazards). Source: Fisher Scientific / Thermo Fisher.
  • General Microwave Heterocycle Synthesis

    • Title: Microwave-assisted synthesis of nitrogen heterocycles.[5][7][8][9]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

One-Pot Synthesis of Substituted Indoles Utilizing 4-Chloro-o-tolylhydrazine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-o-tolylhydrazine in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] The ability to efficiently synthesize diversely substituted indoles is therefore of paramount importance in drug discovery programs. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.[2] This guide focuses on one-pot synthetic methodologies involving 4-chloro-o-tolylhydrazine, a versatile building block for accessing indoles with specific substitution patterns that are of high interest for developing novel therapeutic agents. The presence of both a chloro and a methyl group on the phenylhydrazine ring allows for the creation of 6-chloro-7-methyl-substituted indoles, a motif with significant potential for modulating biological activity.

The primary reaction discussed herein is the Fischer indole synthesis, a robust and widely utilized method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] One-pot variations of this classic reaction are particularly powerful, enabling the rapid generation of complex molecular architectures from simple, readily available starting materials.[2] This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole-based compounds.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a venerable yet highly relevant acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[3] The reaction proceeds through a series of well-established steps, beginning with the formation of a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.[4]

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The choice of acid catalyst, solvent, and temperature can significantly impact the reaction's efficiency and outcome.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) can be employed to catalyze the reaction.[3][6]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A 4-Chloro-o-tolylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ C Enamine Intermediate B->C H⁺ D Di-imine Intermediate C->D E Cyclized Intermediate D->E H⁺ F 6-Chloro-7-methyl-indole + NH₄⁺ E->F -NH₃

Caption: The mechanistic pathway of the Fischer indole synthesis.

One-Pot Synthesis Protocols

One-pot methodologies streamline the synthetic process by eliminating the need to isolate intermediates, thereby saving time and resources. Microwave-assisted synthesis has emerged as a particularly powerful technique for accelerating these reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[1][5]

Protocol 1: Microwave-Assisted One-Pot Fischer Indole Synthesis

This protocol describes a general method for the rapid, one-pot synthesis of substituted indoles from 4-chloro-o-tolylhydrazine and a variety of ketones or aldehydes using microwave irradiation.

Materials:

  • 4-Chloro-o-tolylhydrazine hydrochloride

  • Ketone or aldehyde (e.g., cyclohexanone, acetophenone, propiophenone)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (e.g., ZnCl₂)

  • Ethanol or another suitable solvent

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 4-chloro-o-tolylhydrazine hydrochloride (1.0 eq), the desired ketone or aldehyde (1.0-1.2 eq), and a catalytic amount of p-TSA (e.g., 10-20 mol%).

  • Solvent Addition: Add a minimal amount of a suitable solvent, such as ethanol, to ensure proper mixing and efficient microwave absorption. In some cases, solvent-free conditions may be effective.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a predetermined temperature (e.g., 120-160°C) for a short duration (e.g., 5-30 minutes). The optimal time and temperature should be determined empirically for each specific substrate combination.[5]

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure substituted indole.

One_Pot_Workflow start Combine Reactants in Microwave Vial (Hydrazine, Carbonyl, Catalyst) add_solvent Add Minimal Solvent (e.g., Ethanol) start->add_solvent microwave Microwave Irradiation (e.g., 120-160°C, 5-30 min) add_solvent->microwave cool Cool Reaction Vessel microwave->cool workup Work-up (Dilution, Neutralization, Extraction) cool->workup purify Purification (Chromatography/Recrystallization) workup->purify end Characterized Pure Indole purify->end

Caption: A generalized workflow for the one-pot synthesis.

Protocol 2: One-Pot, Three-Component Fischer Indolisation–N-Alkylation/Arylation

This advanced one-pot protocol allows for the direct synthesis of N-substituted indoles by combining the Fischer indole synthesis with a subsequent N-alkylation or N-arylation step. This approach is highly efficient for generating libraries of N-functionalized indole derivatives.[2]

Materials:

  • 4-Chloro-o-tolylhydrazine hydrochloride

  • Ketone or aldehyde

  • Acid catalyst (e.g., p-TSA)

  • Base (e.g., NaH, K₃PO₄)

  • Alkyl halide or Aryl iodide

  • Copper(I) catalyst (for N-arylation, e.g., Cu₂O)

  • Solvent (e.g., THF, ethanol)

Procedure:

  • Fischer Indolisation: In a reaction vessel, combine 4-chloro-o-tolylhydrazine hydrochloride (1.0 eq), the ketone or aldehyde (1.05 eq), and the acid catalyst in a suitable solvent (e.g., THF or ethanol). Heat the mixture (conventionally or using a microwave reactor) until the formation of the indole is complete (monitor by TLC).

  • N-Alkylation/Arylation:

    • For N-Alkylation: Cool the reaction mixture to 0°C and carefully add a base such as sodium hydride (NaH, 1.2 eq) portion-wise. Stir for a few minutes at room temperature, then add the alkyl halide (1.1 eq) and heat until the reaction is complete.

    • For N-Arylation: To the crude indole solution, add a base (e.g., K₃PO₄), an aryl iodide, and a copper(I) catalyst. Heat the mixture (conventionally or with microwave irradiation) to effect the N-arylation.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation and Comparison

The following table summarizes typical reaction parameters for one-pot Fischer indole syntheses, providing a basis for comparison and optimization.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 - 30 minutes2 - 24 hours
Temperature 120 - 180 °C80 - 150 °C
Typical Yields Often higher (e.g., >80%)Variable, can be lower
Catalyst p-TSA, ZnCl₂, various Lewis acidsp-TSA, H₂SO₄, polyphosphoric acid
Solvent Ethanol, DMF, or solvent-freeAcetic acid, ethanol, toluene

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Causality Behind Experimental Choices

  • Choice of Catalyst: The acidity of the catalyst is crucial. Stronger acids can accelerate the reaction but may also lead to side products or degradation, especially with sensitive substrates. p-TSA is often a good choice for microwave-assisted reactions as it is a solid, easy to handle, and effective catalyst.[5]

  • Solvent Selection: The solvent should be able to dissolve the reactants and have a boiling point suitable for the desired reaction temperature. For microwave synthesis, polar solvents like ethanol or DMF are often used due to their efficient absorption of microwave energy.

  • Microwave vs. Conventional Heating: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.[1]

  • One-Pot Sequencing: In multi-component reactions, the compatibility of reagents and conditions is paramount. For instance, in the Fischer indolisation–N-alkylation sequence, the base used for the second step must not interfere with the initial indolisation.

Conclusion and Future Outlook

The one-pot synthesis of substituted indoles from 4-chloro-o-tolylhydrazine represents a powerful and efficient strategy for accessing novel chemical entities for drug discovery. The methodologies outlined in this guide, particularly those leveraging microwave assistance, provide a rapid and versatile platform for the synthesis of 6-chloro-7-methyl-indole derivatives. As the demand for new therapeutic agents continues to grow, the development of innovative and efficient synthetic methods, such as those described herein, will remain a critical component of the drug discovery process. The ability to rapidly generate and test diverse libraries of indole-based compounds will undoubtedly accelerate the identification of new lead candidates for a wide range of diseases.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 7). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
  • Krüll, J., Hubert, A., Nebel, N., Prante, O., & Heinrich, M. R. (n.d.). Microwave‐Assisted Rapid One‐Pot Synthesis of Fused and Non‐Fused Indoles and 5‐[18F]Fluoroindoles from Phenylazocarboxylates. Scilit. Retrieved from [Link]

  • University of Exeter. (2023, May 26). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]

  • Bartoli, G., et al. (2008, March 5). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-o-tolylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Document ID: TSC-HC-2026-0226

Abstract: This technical guide serves as a comprehensive support resource for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-o-tolylhydrazine hydrochloride via recrystallization. It provides a series of frequently asked questions (FAQs), detailed experimental protocols, and a robust troubleshooting guide formatted in a direct question-and-answer style. The methodologies and principles described herein are grounded in established chemical purification techniques to ensure scientific integrity and operational success.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-chloro-o-tolylhydrazine hydrochloride. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][3]

  • Ventilation: All handling and experimental procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Exposure Response: In case of skin contact, wash immediately with plenty of soap and water.[2][3] If inhaled, move to fresh air.[2] In case of eye contact, rinse cautiously with water for several minutes.[2] Seek immediate medical attention if symptoms persist or in case of ingestion.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of solvent for recrystallizing 4-chloro-o-tolylhydrazine hydrochloride?

The ideal solvent for recrystallization is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5] For 4-chloro-o-tolylhydrazine hydrochloride, which is a salt, polar protic solvents are the most effective.

  • Primary Recommendation: An aqueous ethanol (Ethanol/Water) mixture is often a suitable starting point. The hydrochloride salt form imparts significant water solubility, especially when hot, while its organic character allows for solubility in alcohols like ethanol.[6][7] By creating a mixed solvent system, you can finely tune the polarity to achieve the desired solubility profile—dissolving the compound in a minimal amount of the hot solvent mixture and inducing precipitation upon cooling.[8]

  • Alternative Single Solvents: Methanol or hot water can also be considered.[9] However, using a single solvent may result in either too high or too low solubility at all temperatures, making a mixed-solvent system generally preferable for optimizing yield and purity.

Q2: How should I perform a solvent selection test on a small scale?

A systematic small-scale test is crucial to identify the optimal solvent or solvent system without committing a large amount of crude material.[10]

Principle: The goal is to find a solvent that dissolves the crude solid when hot but allows for the formation of crystals upon cooling.[5]

Procedure:

  • Place approximately 50-100 mg of your crude 4-chloro-o-tolylhydrazine hydrochloride into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the solid does not dissolve, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.[10]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath to induce precipitation.[11]

  • The solvent that dissolves the compound when hot and yields a good quantity of crystalline solid upon cooling is the most suitable candidate.

Q3: What are the common impurities I need to remove during the purification of 4-chloro-o-tolylhydrazine?

Impurities in 4-chloro-o-tolylhydrazine typically originate from the synthetic process. Common impurities include:

  • Positional Isomers: Isomers such as 2-chloro-x-methylphenylhydrazine or 3-chloro-x-methylphenylhydrazine can be challenging to separate.[12]

  • Unreacted Starting Materials: Residual 4-chloro-2-methylaniline (4-chloro-o-toluidine) from the initial diazotization step may be present.[12]

  • Oxidation/Decomposition Products: Hydrazine derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.[13] These are often highly colored, high-molecular-weight byproducts.

Recrystallization is effective at removing impurities that have different solubility profiles from the target compound.

Data Presentation: Solvent Properties

The selection of a solvent is the most critical step in recrystallization.[11] The following table outlines properties of common polar solvents suitable for screening.

SolventChemical ClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterProtic10080.1Excellent for dissolving the hydrochloride salt at high temperatures.[6][14]
EthanolProtic Alcohol78.424.5Good general-purpose solvent, often used in combination with water.[15]
MethanolProtic Alcohol64.732.7Higher polarity than ethanol; may show high solubility even when cold.[9]
IsopropanolProtic Alcohol82.619.9Lower polarity; can be a good choice if solubility in ethanol/methanol is too high.

Experimental Protocols & Workflows

Recrystallization General Workflow

The fundamental steps of recrystallization are universal and aim to separate the desired compound from soluble and insoluble impurities.[16]

G cluster_prep Preparation cluster_dissolve Dissolution & Clarification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask C Add Minimum Amount of Hot Solvent to Dissolve Solid A->C B Select & Heat Solvent B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Optional E Cool Solution Slowly to Room Temperature C->E If No Insoluble Impurities D->E F Cool Further in Ice-Water Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals (Air or Vacuum Oven) H->I

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol details a mixed-solvent recrystallization, a robust method for purifying polar organic salts.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-chloro-o-tolylhydrazine hydrochloride. Add the minimum volume of hot 95% ethanol required to dissolve the solid completely, while maintaining the solution at a gentle boil with stirring.[8]

  • Induce Saturation: To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[8]

  • Clarification: Add a few more drops of hot 95% ethanol to the cloudy mixture until it just becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture (at the same approximate ratio as the final crystallization solvent) to remove any soluble impurities adhering to the crystal surfaces.[17][18]

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point (approximately 210-212°C).[6]

Protocol 2: Decolorization with Activated Charcoal

If the hot solution is colored due to high-molecular-weight impurities, activated charcoal can be used to remove them.

  • After the crude solid is fully dissolved in the minimum amount of hot solvent (Step 1 in Protocol 1), remove the flask from the heat source to prevent bumping.

  • Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent foaming.[5]

  • Return the flask to the heat source and maintain it at a gentle boil for 5-10 minutes, swirling occasionally. This allows the charcoal to adsorb the colored impurities.[5]

  • Remove the charcoal via hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Proceed with the cooling and crystallization steps as described in Protocol 1.

Troubleshooting Guide

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out' (Formed a Liquid Layer) Start->OilingOut LowYield Yield is Very Low Start->LowYield NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals ColoredCrystals Crystals Remain Colored Start->ColoredCrystals OilingOut_Sol1 Add more hot solvent to dissolve the oil OilingOut->OilingOut_Sol1 OilingOut_Sol2 Reheat and add a co-solvent that has higher solubility for the oil OilingOut->OilingOut_Sol2 OilingOut_Sol3 Change to a lower boiling point solvent system OilingOut->OilingOut_Sol3 LowYield_Sol1 Ensure minimum amount of hot solvent was used LowYield->LowYield_Sol1 LowYield_Sol2 Increase cooling time in ice bath LowYield->LowYield_Sol2 LowYield_Sol3 Partially evaporate solvent from mother liquor and recool to get a second crop LowYield->LowYield_Sol3 NoCrystals_Sol1 Scratch inner wall of flask with a glass rod NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Add a 'seed' crystal of pure compound NoCrystals->NoCrystals_Sol2 NoCrystals_Sol3 Cool in ice bath for an extended period NoCrystals->NoCrystals_Sol3 ColoredCrystals_Sol1 Repeat recrystallization ColoredCrystals->ColoredCrystals_Sol1 ColoredCrystals_Sol2 Use activated charcoal during the next attempt ColoredCrystals->ColoredCrystals_Sol2 ColoredCrystals_Sol3 Perform recrystallization under an inert atmosphere (e.g., Nitrogen) ColoredCrystals->ColoredCrystals_Sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute.[18] It can also happen if the solution cools too quickly, leading to precipitation of a supersaturated liquid.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Consider using a solvent system with a lower boiling point.[18]

Q: My final yield is very low. How can I improve it?

A: Low yield is a common issue and can usually be traced to several factors.

  • Excess Solvent: Using too much solvent is the most frequent cause.[17] The compound will have some residual solubility even in the cold solvent, and excess volume will increase this loss. Always use the absolute minimum amount of hot solvent needed for dissolution.

  • Premature Crystallization: If crystals form during a hot gravity filtration, product will be lost. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently. Placing it in an ice-water bath for 30-60 minutes after it reaches room temperature is crucial for maximizing crystal formation.[8]

  • Second Crop: You can often recover more product by taking the filtrate (mother liquor), reducing its volume by boiling off some of the solvent, and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[17]

Q: The crystals are still colored after recrystallization. What is the cause?

A: This indicates the presence of colored, soluble impurities that did not get removed. Hydrazine derivatives are prone to forming colored oxidation products.[13]

  • Activated Charcoal: The most effective solution is to repeat the recrystallization and include a decolorizing step with activated charcoal as described in Protocol 2.[5]

  • Inert Atmosphere: If the coloration is due to oxidation at high temperatures, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent this from occurring.[15]

Q: No crystals are forming, even after cooling in an ice bath. What are my options?

A: This occurs when the solution is not supersaturated, or crystallization has been kinetically hindered.

  • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.[11]

  • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[11]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, and then attempt to cool and crystallize again.

References

  • ChemBK. (2024, April 10). 4-CHLORO-2-METHYL-PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Speqtus. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]

  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933. Retrieved from [Link]

  • University of South Alabama. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

Sources

Storage conditions to prevent decomposition of aryl hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Hydrazine Stability & Storage

Ticket ID: #AH-STB-001 Subject: Prevention of Decomposition and Remediation of Aryl Hydrazines Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Aryl hydrazines (


) are high-energy, reactive intermediates essential for heterocyclic synthesis (e.g., indoles via Fischer synthesis). However, their utility is directly linked to their instability. They function as potent reducing agents, making them inherently susceptible to oxidative degradation by atmospheric oxygen, a process catalyzed by heat, light, and trace metal ions.[1]

This guide provides a self-validating storage ecosystem. Following these protocols ensures sample integrity, safety, and experimental reproducibility.

Module 1: The Core Storage Directive

The "Gold Standard" for storing aryl hydrazines requires a quadruplet of conditions: Inert, Cold, Dark, and Protonated.

Storage Decision Matrix

Use this logic flow to determine the immediate action for your sample.

StorageLogic Start New Aryl Hydrazine Sample FormCheck Is it a Free Base or Salt? Start->FormCheck FreeBase Free Base (Liquid/Low MP Solid) FormCheck->FreeBase Free Base Salt Hydrochloride Salt (Solid) FormCheck->Salt HCl Salt Convert Can you convert to HCl salt? FreeBase->Convert ActionSalt Stable Long-term. Store in Desiccator. Room Temp or 4°C. Salt->ActionSalt ActionBase CRITICAL: High Instability Purge with Argon/N2 immediately. Store at 2-8°C. Convert->ActionBase No (Must use as base) DoConvert PROTOCOL A: Dissolve in Et2O, add HCl/dioxane. Filter precipitate. Convert->DoConvert Yes (Recommended)

Figure 1: Decision tree for incoming aryl hydrazine samples. Conversion to the salt form is the single most effective stabilization strategy.

Module 2: Frequently Asked Questions (Technical)

Q1: Why is the Hydrochloride (HCl) salt preferred over the Free Base? A: The decomposition of aryl hydrazines is an oxidation process driven by the electron-rich nitrogen atoms (the hydrazine moiety).

  • Mechanism: In the free base, the lone pair electrons on the nitrogen are available to initiate radical oxidation reactions with atmospheric oxygen.

  • Stabilization: Protonation (forming the salt) ties up these lone pairs (

    
    ), significantly reducing the electron density available for oxidation. This increases shelf life from weeks (free base) to years (salt).
    

Q2: My bottle of Phenylhydrazine has turned dark red. Is it usable? A: No. The color change indicates significant oxidation.

  • The Red/Brown Color: This is caused by the formation of azobenzene derivatives and diazenes. Even trace amounts ( < 1%) can poison metal catalysts (e.g., Pd, Pt) used in subsequent steps.

  • Action: You must purify the sample before use. See Module 3: Remediation Protocols.

Q3: I hear a "hiss" when opening an old bottle. What is this? A: DANGER. This is nitrogen gas (


).
  • Cause: Complete oxidative decomposition of aryl hydrazines releases nitrogen gas.

  • Safety Warning: If a bottle is bulging or old, do not shake it. The pressure buildup can cause the vessel to rupture. Vent carefully in a fume hood behind a blast shield.

Module 3: Troubleshooting & Diagnostics

SymptomDiagnosisRoot CauseImmediate Action
Darkening (Yellow

Red/Brown)
Oxidative DegradationExposure to air (

) or light. Formation of azo-compounds.
Purify (Distillation or Recrystallization).
Pressure Buildup Nitrogen Gas ReleaseAdvanced decomposition.Vent carefully. Check purity via NMR.
Low Melting Point Impurity DepressionPresence of water (hydrate formation) or oxidation products.Dry in vacuum desiccator over

.
Insoluble Residue PolymerizationFormation of tarry polymers (rubbery solids).Filter and recrystallize; discard residue.

Module 4: Remediation Protocols

Protocol A: Purification of Liquid Aryl Hydrazines (e.g., Phenylhydrazine)

Use this for free bases that have oxidized (turned red).

Reagents: Zinc Dust, Sodium Hydroxide (if neutralizing), Inert Gas (Ar/N2). Equipment: Vacuum distillation setup, oil bath, blast shield.

  • Safety Prep: Inspect glassware for star cracks. Aryl hydrazines can explode if distilled at atmospheric pressure due to overheating. ALWAYS use high vacuum. [2]

  • Zinc Treatment: Add Zinc dust (< 1% w/w) to the distillation flask.

    • Why? Zinc acts as a sacrificial reducing agent, preventing the oxidation of the hot hydrazine vapors and reducing existing minor oxidized impurities during the heating process.

  • Distillation:

    • Connect to a high-vacuum pump (< 10 mmHg).

    • Heat slowly. Phenylhydrazine boils at ~120°C at 12 mmHg (vs. 243°C at 1 atm).

    • Discard the first 5-10% (forerun) which contains water and volatile decomposition products.

    • Collect the main fraction (pale yellow/colorless oil).

  • Storage: Immediately flush the receiving flask with Argon, seal with Parafilm, and store at 4°C in the dark.

Protocol B: Purification of Solid Aryl Hydrazine Salts

Use this for HCl salts that have discolored.

  • Dissolution: Dissolve the salt in the minimum amount of boiling ethanol (or water, depending on specific solubility).

  • Stabilization: Add a few drops of concentrated HCl to the hot solution.

    • Why? This suppresses the equilibrium dissociation of the salt into the free base, preventing oxidation during the hot filtration step.

  • Clarification: If the solution is dark, add activated charcoal, boil for 1 minute, and filter hot through Celite.

  • Crystallization: Cool slowly to room temperature, then to 0°C.

  • Wash: Filter crystals and wash with cold ether (to remove colored organic impurities). Dry under vacuum.

Module 5: The Mechanism of Failure

Understanding the degradation pathway allows you to predict risks. The decomposition is an auto-oxidation chain reaction.

Decomposition Hydrazine Aryl Hydrazine (Ar-NH-NH2) Diazene Aryl Diazene (Ar-N=NH) Hydrazine->Diazene Oxidation Oxygen + O2 / Light Oxygen->Diazene Radical Radical Intermediates (Ar• + N2) Diazene->Radical Homolysis Products Decomposition Products: Benzene (Ar-H) Azobenzene (Ar-N=N-Ar) Nitrogen Gas (N2) Radical->Products Recombination

Figure 2: Simplified oxidative decomposition pathway. Note that the generation of


 gas is irreversible and creates pressure hazards.

The intermediate Aryl Diazene is highly unstable. It decomposes to release nitrogen gas and aryl radicals, which then recombine to form tars (polymers) or simple arenes (benzene). This explains why old samples are often pressurized and contain insoluble "gunk."

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for purification of phenylhydrazine via zinc dust distillation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for physical constants and specific purification protocols).

  • Sigma-Aldrich. (2022). Safety Data Sheet: Phenylhydrazine Hydrochloride. (Data regarding stability, hazards, and storage conditions).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Contextualizes the impact of hydrazine purity on synthetic yield).

Sources

Technical Support Center: pH Optimization for (4-Chloro-2-methylphenyl)hydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with (4-Chloro-2-methylphenyl)hydrazine. The focus of this document is to address the critical role of pH in optimizing condensation reactions, which are foundational steps in many synthetic pathways, most notably the Fischer indole synthesis.

Core Concept: The Dual Role of pH in Hydrazone Formation

The condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone is the initial and often rate-determining step in complex syntheses.[1][2] This reaction is highly dependent on pH due to the delicate balance required for activating the carbonyl compound without deactivating the hydrazine nucleophile.

  • Carbonyl Activation: Under acidic conditions, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

  • Nucleophile Preservation: However, if the conditions are too acidic, the lone pair of electrons on the nitrogen atom of the hydrazine will be protonated. This neutralizes its nucleophilic character, effectively halting the reaction.[3]

Therefore, a "sweet spot" of mildly acidic conditions is required to achieve optimal reaction rates and yields.[3][4]

Caption: The "Goldilocks" effect of pH on hydrazine condensation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is consistently low. Could pH be the culprit?

A1: Absolutely. Low yield is the most common symptom of suboptimal pH. As illustrated in the diagram above, if the pH is too high (neutral or basic), the reaction will be sluggish because the carbonyl is not sufficiently activated.[5] Conversely, if the pH is too low (strongly acidic), the concentration of the active, non-protonated hydrazine nucleophile diminishes, bringing the reaction to a halt. The goal is to find the optimal balance where a sufficient amount of the carbonyl is protonated to drive the reaction, while most of the this compound remains in its active, nucleophilic form. For many hydrazone formations, this optimal range is typically between pH 4 and 5.[3]

Q2: I'm observing significant side product formation. How can pH manipulation help?

A2: Side products often arise from competing reactions that are favored under the wrong pH conditions. For instance, some aldehydes and ketones are prone to self-condensation (e.g., aldol condensation) under basic conditions. If your reaction pH is too high, you may be promoting these undesired pathways. Furthermore, the hydrazone product itself can be susceptible to hydrolysis back to the starting materials, a reaction that can be catalyzed by both strong acid and strong base.[3] By maintaining the reaction in the optimal weakly acidic range, you maximize the rate of the desired condensation, allowing it to outcompete potential side reactions.

Q3: What is the recommended starting pH for condensing this compound with a novel ketone?

A3: A general recommendation is to start with a pH between 4.5 and 5.0. This is a widely cited range for achieving a good balance between carbonyl activation and hydrazine activity.[3] However, the electronic properties of your specific ketone or aldehyde partner can shift this optimum. Electron-withdrawing groups on the carbonyl compound can make it more reactive, potentially allowing for a slightly higher pH. Conversely, electron-donating groups may require a slightly lower pH for sufficient activation. A systematic pH screening experiment is the most rigorous method to determine the ideal condition for a new substrate pair.

Q4: My reaction stalls and does not go to completion, even at what I believe is the optimal pH. What else should I consider?

A4: Hydrazone formation is an equilibrium reaction that produces water as a byproduct.[6] Hydrazine + Ketone ⇌ Hydrazone + Water

According to Le Châtelier's principle, the accumulation of water in the reaction medium can slow the reaction and prevent it from reaching completion by favoring the reverse (hydrolysis) reaction. While pH is crucial for the rate of both the forward and reverse reactions, removing water is essential to drive the equilibrium toward the product. Consider using a Dean-Stark apparatus to azeotropically remove water, or add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

Experimental Protocol: pH Screening for Optimal Condensation

This protocol provides a robust framework for determining the optimal pH for the condensation of this compound with a given carbonyl compound.

1. Materials & Reagents:

  • This compound

  • Aldehyde or Ketone partner

  • Reaction Solvent (e.g., Ethanol, Methanol)

  • Buffer Solutions or Acid Catalyst (e.g., Acetic Acid, HCl)

  • Small, identical reaction vials with stir bars

  • TLC plates and appropriate mobile phase

  • pH meter or pH paper for initial checks

2. Experimental Setup: Set up a series of 5 small-scale reactions in parallel. Each reaction will have a different target pH.

Reaction VialTarget pHCatalyst
1~6.0No acid catalyst
2~5.01-2 drops of Glacial Acetic Acid
3~4.0Calculated amount of Acetic Acid
4~3.0Dilute HCl in reaction solvent
5~2.0Dilute HCl in reaction solvent

3. Procedure:

  • In each vial, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the corresponding aldehyde or ketone (1.0 eq) to each vial.

  • Add the designated acid catalyst to each vial to achieve the target pH. For vials 3-5, pre-calculate the amount of acid needed.

  • Seal the vials and begin stirring at a constant temperature (e.g., room temperature or 50°C).

  • Monitor the progress of each reaction at set time intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) using Thin Layer Chromatography (TLC).

  • On the TLC plate, spot the starting hydrazine, the starting carbonyl, and each of the 5 reaction mixtures.

  • Analyze the TLC plates under UV light to visualize the consumption of starting materials and the formation of the hydrazone product. The reaction with the fastest formation of the product spot and most complete consumption of the limiting reagent is the optimal condition.

Caption: Workflow for pH screening via TLC analysis.

4. Data Interpretation: You can expect to see a trend where the reaction rate increases as you move from pH 6 to the optimal pH, and then decreases again at very low pH values. The optimal condition will show the fastest and cleanest conversion to the desired hydrazone product.

pH Range Expected Reaction Rate Potential Issues
> 6.0Very SlowIncomplete reaction; potential for base-catalyzed side reactions.
4.0 - 5.5Optimal / Fast This is the expected optimal range for most systems. [3]
2.5 - 3.5Moderate to SlowHydrazine starting to become protonated and deactivated.
< 2.5Very Slow / No ReactionSignificant protonation and deactivation of the hydrazine nucleophile.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • University of Wisconsin-Madison. The Fischer indole synthesis. [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • SynArchive. Fischer Indole Synthesis. [Link]

  • University of California, Irvine. Indoles. [Link]

  • ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (4-Chloro-2-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Chloro-2-methylphenyl)hydrazine, a substituted aromatic hydrazine of interest in medicinal chemistry. By comparing its spectral features with those of related compounds, we will illuminate the subtle yet significant electronic effects of substituents on the phenyl ring.

The Foundational Principles of ¹H NMR in Substituted Hydrazines

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The precise frequency at which a proton resonates, its chemical shift (δ) , is highly sensitive to its local electronic environment. Electron-withdrawing groups (e.g., -Cl) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (e.g., -CH₃) shield them, shifting their signals to a lower chemical shift (upfield).

Furthermore, the magnetic fields of neighboring, non-equivalent protons can interact through the bonding electrons, a phenomenon known as spin-spin coupling . This coupling splits a single resonance into multiple lines, a multiplet , and the spacing between these lines, the coupling constant (J) , provides valuable information about the connectivity of atoms.[1][2]

Predicted ¹H NMR Spectrum of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.95Doublet of doublets (dd)J(H3-H5) = ~2.5 Hz (meta), J(H3-NH) = variable
H-5~6.70Doublet of doublets (dd)J(H5-H6) = ~8.5 Hz (ortho), J(H5-H3) = ~2.5 Hz (meta)
H-6~6.65Doublet (d)J(H6-H5) = ~8.5 Hz (ortho)
-NHVariable (broad singlet)Broad singlet-
-NH₂Variable (broad singlet)Broad singlet-
-CH₃~2.20Singlet (s)-

Visualizing the Proton Environments

The chemical structure of this compound and the distinct proton environments are illustrated below.

Figure 1. Chemical structure of this compound with labeled protons.

Comparative ¹H NMR Data

To understand the spectral features of this compound, it is instructive to compare its predicted spectrum with the experimental data of structurally related compounds.

CompoundAromatic Protons (δ, ppm)-CH₃ (δ, ppm)-NH/-NH₂ (δ, ppm)Reference
This compound (Predicted) ~6.65-6.95~2.20Variable-
Phenylhydrazine6.76-7.21-~4.0[3]
4-Chlorophenylhydrazine hydrochlorideNot specified, but expected to be similar to phenylhydrazine with downfield shifts-Not specified[4]
4-Chlorotoluene~7.1 (d), ~7.2 (d)~2.3-[5][6]
2-Methylaniline6.6-7.02.1~3.6 (broad)[7]

Interpreting the Spectrum: A Story of Substituent Effects

The predicted ¹H NMR spectrum of this compound is a direct reflection of the electronic interplay between the chloro, methyl, and hydrazine substituents on the aromatic ring.

  • The Aromatic Region (δ 6.65-6.95 ppm): The three aromatic protons (H-3, H-5, and H-6) give rise to distinct signals in this region. The electron-withdrawing nature of the chlorine atom at position 4 and the hydrazine group at position 1, along with the electron-donating methyl group at position 2, creates a unique electronic environment for each proton.

    • H-3: This proton is ortho to the methyl group and meta to the chlorine atom. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta-coupling, J ≈ 2.5 Hz) and potentially the NH proton.[2]

    • H-5: Situated between the chlorine and hydrazine groups, H-5 will also be a doublet of doublets, coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz).[8]

    • H-6: Being ortho to the hydrazine group and meta to the methyl group, H-6 is predicted to be a doublet due to its strong ortho-coupling with H-5.

  • The Methyl Protons (δ ~2.20 ppm): The three protons of the methyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

  • The Hydrazine Protons (-NH and -NH₂): The protons on the nitrogen atoms are known to have variable chemical shifts and often appear as broad singlets.[9] Their exact position and appearance are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In many cases, their coupling to adjacent protons is not observed.

A Step-by-Step Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of a compound like this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

  • Spectrometer Calibration:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Spectrum Acquisition:

    • Set the appropriate spectral width, typically from -2 to 12 ppm for a ¹H NMR spectrum.

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing the Experimental Workflow

The general workflow for acquiring and analyzing a ¹H NMR spectrum is depicted in the following diagram.

G cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc FID Signal anal Spectral Analysis proc->anal Processed Spectrum

Figure 2. A simplified workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound, though not experimentally published, can be confidently predicted through the application of fundamental NMR principles and comparison with analogous structures. The interplay of the chloro, methyl, and hydrazine substituents creates a distinct pattern of chemical shifts and coupling constants in the aromatic region, providing a unique fingerprint for this molecule. This guide serves as a valuable resource for researchers in the identification and characterization of this and similar substituted phenylhydrazines, underscoring the power of ¹H NMR spectroscopy in modern drug discovery and development.

References

  • ResearchGate. Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and.... [Link][8]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link][10]

  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link][11]

  • PubChem. 2-ethyl-N-methylaniline | C9H13N | CID 6427075. [Link][7]

  • PubChem. 4-Chlorotoluene | C7H7Cl | CID 7810. [Link][12]

  • SpectraBase. Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. [Link][13]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link][14]

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link][9]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link][1]

  • ResearchGate. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. [Link][15]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link][2]

  • MPG.PuRe. Supporting Information. [Link][16]

  • YouTube. H NMR coupling and coupling constants. [Link][17]

  • Pharmaffiliates. CAS No : 106-43-4| Chemical Name : 4-Chlorotoluene. [Link][18]

Sources

Mass Spectrometry Fragmentation Pattern of 4-Chloro-o-tolylhydrazine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 4-chloro-o-tolylhydrazine (also known as (4-chloro-2-methylphenyl)hydrazine). As a critical intermediate in the Fischer indole synthesis of pharmaceuticals, distinguishing this compound from its regioisomers (e.g., 3-chloro-4-methylphenylhydrazine) is paramount for quality control.

This document moves beyond standard spectral listing to explain the causality of fragmentation, specifically focusing on the "Ortho Effect" facilitated by the 2-methyl group, which serves as a diagnostic fingerprint.

Compound Identity
ParameterDetail
IUPAC Name This compound
CAS (Free Base) 1513-34-4 (Generic analog ref) / 13324-11-3 (Specific)
Molecular Formula

Monoisotopic Mass 156.0454 Da (

)
Isotope Pattern Distinct 3:1 ratio at

156 (

) and 158 (

) due to Chlorine.

Mechanistic Fragmentation Analysis

The fragmentation of 4-chloro-o-tolylhydrazine under Electron Ionization (EI, 70 eV) or Electrospray Ionization (ESI, CID) is governed by the lability of the hydrazine (


) bond and the proximity of the ortho-methyl group.
Primary Fragmentation Pathways
  • Radical Cation Formation (

    
    ): 
    The base molecule ionizes to form 
    
    
    
    at m/z 156 . The chlorine isotope signature is immediately visible here.
  • Loss of Ammonia (

    
    ): 
    A characteristic pathway for phenylhydrazines. The hydrazine moiety eliminates 
    
    
    
    to form the corresponding diazenium ion or indole precursor intermediate at m/z 139 .
    • Mechanism:[1][2] 1,2-Hydrogen shift followed by N-N cleavage.

  • The "Ortho Effect" (Diagnostic Pathway): Unlike its para-methyl isomers, the ortho-methyl group facilitates a specific hydrogen transfer to the hydrazine nitrogen via a 6-membered transition state. This often leads to the enhanced loss of the hydrazine radical (

    
    ) or internal cyclization, stabilizing the resulting m/z 125  cation (4-chloro-2-methylphenyl cation).
    
  • Ring Degradation: Subsequent loss of

    
     (35 Da) or 
    
    
    
    (36 Da) from the phenyl ring fragments typically yields ions at m/z 90 and m/z 89 (tropylium-like ions derived from toluene).
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) m/z 156/158 (Radical Cation) Diazenium [M - NH3]+ m/z 139 (Diazenium Ion) M_Ion->Diazenium - NH3 (17 Da) PhenylCat [M - N2H3]+ m/z 125 (4-Cl-2-Me-Phenyl Cation) M_Ion->PhenylCat - N2H3 (31 Da) (Ortho Effect Facilitated) Tropylium [M - N2H3 - Cl]+ m/z 89/90 (Tolyl Cation deriv.) Diazenium->Tropylium - N2 (28 Da) & - Cl PhenylCat->Tropylium - Cl (35 Da)

Figure 1: Proposed fragmentation tree highlighting the divergence between ammonia loss and hydrazine ejection.

Comparative Analysis: Target vs. Alternatives

In drug development, this compound is often compared against its regioisomers to ensure synthetic purity. The table below differentiates the target from its most common impurities/alternatives.

Table 1: Diagnostic Ion Comparison
Feature4-Chloro-o-tolylhydrazine (Target)4-Chlorophenylhydrazine (Analog A)3-Chloro-4-methylphenylhydrazine (Isomer B)
Molecular Ion (

)
156 142156
Base Peak (Typical) 125 (Phenyl cation) or 139111 (Chlorophenyl cation)125
Ortho Effect Strong (Promotes H-transfer from Me to N)AbsentAbsent (Methyl is meta/para to hydrazine)
m/z 139 Abundance Moderate (Diazenium)N/AHigh (More stable diazenium due to lack of ortho-steric hindrance)
Differentiation Key High ratio of m/z 125 due to ortho-instability.[3]Mass shift (-14 Da).Lower ratio of fragmentation; more stable molecular ion.

Analytical Insight: The presence of the methyl group at the ortho position destabilizes the molecular ion compared to Isomer B (para-methyl). Therefore, under identical collision energies (CID), 4-chloro-o-tolylhydrazine will exhibit a lower survival yield of the precursor ion (m/z 156) than its 3-chloro-4-methyl isomer.

Experimental Protocols (Self-Validating)

Hydrazines are notoriously unstable, prone to oxidation and thermal degradation in GC inlets. The following protocols ensure data integrity.

Protocol A: Direct ESI-MS/MS (For Purity Check)

Best for: Rapid identification of the hydrochloride salt.

  • Solvent System: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.[2][4]

    • Why: Acidic pH stabilizes the hydrazine nitrogen (

      
      ).
      
  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap.

  • Polarity: Positive Mode (

    
    ).
    
  • Validation Check: Observe the doublet at m/z 157.05 and 159.05 (Protonated). If peaks at m/z 155 or lower appear without collision energy, the sample is oxidizing (dehydrogenation).

Protocol B: Derivatization GC-MS (For Isomer Differentiation)

Best for: Complex mixtures where chromatographic separation is required.

  • Derivatization: React 100 µL of sample solution with 100 µL of Acetone or Trifluoroacetic Anhydride (TFAA) .

    • Mechanism:[1] Forms a stable hydrazone (acetone) or amide (TFAA), preventing thermal degradation in the GC injector.

  • GC Conditions: DB-5MS column; Split 1:20; Temp ramp 50°C to 280°C.

  • Diagnostic Shift: The acetone derivative (hydrazone) shifts the molecular mass to m/z 196 .

    • Validation: The loss of the acetonyl moiety (m/z 58) in MS/MS confirms the hydrazine functionality.

Workflow Diagram

ExperimentalWorkflow Sample Sample: 4-Cl-o-tolylhydrazine Choice Select Method Sample->Choice ESI ESI-MS (Direct Infusion) + 0.1% Formic Acid Choice->ESI Rapid ID Deriv Derivatization (Acetone/TFAA) Choice->Deriv Impurity Profiling Data1 Observe [M+H]+ 157 Check Oxidation ESI->Data1 GCMS GC-MS Analysis (Stable Hydrazone) Deriv->GCMS Data2 Observe Shifted M+ (m/z 196 for Acetone) GCMS->Data2

Figure 2: Decision tree for selecting the appropriate ionization and preparation method.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-chloro-2-methylaniline (Metabolite/Fragment Analog). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. 4-Methylphenylhydrazine monohydrochloride (Analogous Structure Data).[3][6] National Library of Medicine. Available at: [Link]

  • ChemSrc. this compound hydrochloride Physical Properties. Available at: [Link]

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues (Mechanistic parallels in N-N bond cleavage). Journal of Chinese Mass Spectrometry Society.[4] Available at: [Link]

Sources

Strategic Guide: 4-Chloro- vs. 4-Bromophenylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Selection

For the medicinal chemist or process engineer, the choice between 4-chlorophenylhydrazine (4-CPH) and 4-bromophenylhydrazine (4-BPH) is rarely a question of initial reactivity. Both compounds exhibit nearly identical nucleophilic profiles due to the similar electronic effects of the para-halogen substituents.

The decision matrix relies on downstream utility:

  • Select 4-Chlorophenylhydrazine when the halogen is a permanent structural feature intended to modulate lipophilicity (LogP) and metabolic stability without serving as a reactive handle. It offers better atom economy and generally lower cost.

  • Select 4-Bromophenylhydrazine when the aryl ring requires further functionalization. The C-Br bond is significantly more labile than C-Cl in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the hydrazine to serve as a "modular anchor" for building complex scaffolds.

Physicochemical & Electronic Profile

To understand the reactivity, we must quantify the electronic influence of the halogen on the hydrazine moiety (


).
Table 1: Comparative Properties
Property4-Chlorophenylhydrazine HCl4-Bromophenylhydrazine HClImpact on Reactivity
Molecular Weight 179.05 g/mol 223.50 g/mol 4-CPH has higher atom economy.
Hammett Constant (

)
0.230.23Identical. Both are weakly electron-withdrawing.
Inductive Effect (-I) StrongStrongReduces nucleophilicity of

relative to phenylhydrazine.
Resonance Effect (+R) WeakWeakMinimal donation into the ring; does not offset -I effect.
C-X Bond Energy ~400 kJ/mol (C-Cl)~330 kJ/mol (C-Br)Critical: Br is easier to activate in cross-couplings.
Solubility Water, MethanolWater, MethanolSimilar solubility profiles; Br analogs often crystallize more readily.
Mechanistic Insight: The Nucleophilicity Parity

The reactivity of phenylhydrazines is governed by the electron density on the


-nitrogen (

, the terminal amine).
  • Hammett Correlation: Since

    
    , the electron density on the hydrazine tail is virtually indistinguishable between the two.
    
  • Kinetic Consequence: In condensation reactions with carbonyls (hydrazone formation), rate constants (

    
    ) for 4-CPH and 4-BPH are statistically similar. You will not see a significant difference in reaction time or temperature requirements for the initial condensation step.
    

Case Study A: Fischer Indole Synthesis

The Fischer Indole Synthesis (FIS) is the gold standard for benchmarking arylhydrazine reactivity.

Mechanism & Pathway

The reaction proceeds through a [3,3]-sigmatropic rearrangement. The electronic nature of the aryl ring affects the rate of this rearrangement.[1] Electron-withdrawing groups (EWGs) like Cl and Br generally slow down the rearrangement step compared to electron-donating groups, but they stabilize the intermediate hydrazone.

FischerIndole Start Arylhydrazine (4-Cl or 4-Br) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone, H+ Ketone Ketone (Cyclohexanone) Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Rate Limiting Step Indole Substituted Indole Product Rearrangement->Indole - NH3

Figure 1: The mechanistic pathway for Fischer Indole Synthesis.[2] The halogen substituent influences the stability of the Ene-Hydrazine and the kinetics of the rearrangement.

Experimental Performance
  • Yields: Both substrates typically afford yields in the 75–90% range for standard ketones (e.g., cyclohexanone) in acetic acid/HCl.

  • Side Reactions: The primary risk with 4-BPH is hydrodehalogenation if harsh reducing conditions are used (rare in FIS) or Pd-contamination is present. 4-CPH is more robust.

  • Regioselectivity: Both para-substituted hydrazines yield 5-substituted indoles exclusively (due to symmetry), simplifying purification.

Case Study B: Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-aryl-3,5-dimethylpyrazoles.

  • Observation: 4-BPH derivatives often precipitate more cleanly from ethanolic solutions due to the "heavy atom effect" aiding crystal lattice formation. This can allow for filtration-based purification rather than chromatography, a significant process advantage for 4-BPH.

  • Reaction Rate: Fast for both. Complete conversion is typically observed within 1–2 hours at reflux in ethanol.

The Deciding Factor: Post-Synthetic Utility

This is where the pathways diverge. If your target molecule requires a biaryl scaffold or further elaboration, 4-BPH is the superior choice.

Figure 2: Workflow comparison showing the "dead end" nature of the Chloro-derivative vs. the modular potential of the Bromo-derivative in standard medicinal chemistry workflows.

Validated Experimental Protocol

Objective: Synthesis of 5-Chloro-2,3-dimethylindole vs. 5-Bromo-2,3-dimethylindole.

Materials
  • Substrate A: 4-Chlorophenylhydrazine HCl (1.0 eq, 10 mmol, 1.79 g)

  • Substrate B: 4-Bromophenylhydrazine HCl (1.0 eq, 10 mmol, 2.23 g)

  • Ketone: 2-Butanone (Methyl Ethyl Ketone) (1.1 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (20 mL)

Procedure
  • Dissolution: In a 100 mL Round Bottom Flask (RBF), suspend the hydrazine hydrochloride in Glacial Acetic Acid.

  • Condensation: Add 2-Butanone dropwise at room temperature. Stir for 30 minutes. Note: A slight exotherm may occur.

  • Cyclization: Equip with a reflux condenser and heat the mixture to 90°C for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The hydrazine spot (polar, baseline) should disappear, and a less polar fluorescent indole spot should appear.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Pour the reaction mixture into 100 mL of ice-water.

    • Precipitation:

      • For Br-Indole: The product often precipitates as a solid. Filter, wash with water, and dry.[5]

      • For Cl-Indole: May form an oil/gum. Extract with Ethyl Acetate (3 x 30 mL), wash with NaHCO3 (sat.) to remove acid, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Expected Yield:

  • 5-Chloro-2,3-dimethylindole: ~80-85%

  • 5-Bromo-2,3-dimethylindole: ~78-83%

Safety & Handling

  • Toxicity: Both compounds are toxic by ingestion and skin contact. They are suspected carcinogens and potential skin sensitizers.

  • Stability: Phenylhydrazines are sensitive to oxidation. Store HCl salts in amber bottles under inert atmosphere (Argon/Nitrogen) if possible. Free bases are significantly less stable and should be used immediately upon generation.

  • Incompatibility: Avoid contact with strong oxidizing agents (risk of violent reaction/fire).

References

  • Hammett Constants & Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Fischer Indole Synthesis Mechanism

    • Robinson, B. (1963). The Fischer Indole Synthesis.[2][6][7] Chemical Reviews, 63(4), 373-401. Link

  • Cross-Coupling Utility (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Pyrazole Synthesis

    • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Link

Sources

Technical Guide: Characterization & Utility of (4-Chloro-2-methylphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Advantage

(4-Chloro-2-methylphenyl)hydrazine (CAS: 19690-59-6 for HCl salt) is a specialized building block primarily used to synthesize polysubstituted indoles and pyrazoles.[1] Unlike the more common 4-chlorophenylhydrazine , the inclusion of the ortho-methyl group introduces significant steric and electronic parameters that alter downstream reactivity.

This guide compares the performance of this scaffold against non-methylated analogs, focusing on its superior regiocontrol in Fischer Indole Synthesis and providing validated characterization data for the stable hydrochloride salt form.[1]

Chemical Profile & Stability Comparison

The first critical decision in handling this reagent is the choice of form: Free Base vs. Hydrochloride Salt.[1]

Comparative Stability Analysis
FeatureHydrochloride Salt (Recommended)Free Base (Alternative)Impact on Research
CAS Number 19690-59-658791-94-9Traceability standard.[1]
Physical State White to off-white crystalline solidOily liquid or low-melting solidSalt allows for precise weighing; Base requires volumetric handling.[1]
Oxidation Resistance High. Stable at RT for months.[1]Low. Darkens (oxidizes) within hours upon air exposure.[1]The salt prevents the formation of diazenes and tars.[1]
Solubility Soluble in MeOH, DMSO, hot water.Soluble in DCM, EtOAc, Et2O.Salt requires neutralization or polar solvents for reactions.[1]
Melting Point 210–216 °C (dec) N/A (often oil at RT)High MP of salt serves as a quick purity check.[1]

Expert Insight: Always procure and store the hydrochloride salt. The free base should only be generated in situ (e.g., by adding base to the reaction vessel) immediately prior to use.[1] Storage of the free base leads to rapid degradation via auto-oxidation to the azo compound.[1]

Spectroscopic Characterization (The "Fingerprint")

The following data represents the typical spectral signature for This compound Hydrochloride .

Proton NMR ( H-NMR)

Solvent: DMSO-


Key Diagnostic:  The ortho-methyl group breaks the symmetry seen in 4-chlorophenylhydrazine, creating a distinct splitting pattern.[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.20 Broad Singlet3H

Protonated hydrazine moiety (distinctive of HCl salt).[1]
7.85 Broad Singlet1H

Secondary amine proton.[1]
7.15 Doublet (

Hz)
1HAr-H (C6)Proton ortho to hydrazine; deshielded by cationic nitrogen.[1]
7.08 Doublet (

Hz)
1HAr-H (C3)Proton meta to hydrazine; ortho to Cl/Me.[1]
6.95 dd (

Hz)
1HAr-H (C5)Proton para to methyl.[1]
2.21 Singlet3H

Diagnostic Peak. Confirms the 2-methyl substitution.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+

  • Molecular Ion (

    
    ):  157.04 (Free base mass + H)[1]
    
  • Isotope Pattern: A characteristic 3:1 ratio at m/z 157 and 159 confirms the presence of a single Chlorine atom.[1]

Infrared Spectroscopy (FT-IR)[1]
  • 3200–2800 cm⁻¹: Broad ammonium salt stretches (N-H).[1]

  • 1580, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

  • 810 cm⁻¹: C-Cl stretch (distinctive for para-chloro substitution).[1]

Comparative Reactivity: The Regioselectivity Advantage

The primary utility of this compound over its non-methylated counterparts lies in Fischer Indole Synthesis .[1]

The Problem: Ambiguity in Cyclization

When using 3-chlorophenylhydrazine (meta-substituted), cyclization can occur at two different ortho positions, leading to a mixture of 4-chloro and 6-chloro indoles.[1]

The Solution: Steric Blocking

In This compound , the C2 position is blocked by the methyl group.[1] This forces the [3,3]-sigmatropic rearrangement to occur exclusively at the C6 position.[1]

Comparison Table: Indole Synthesis Efficiency

PrecursorTarget IndoleRegioselectivityPurification Burden
4-Chlorophenylhydrazine 5-ChloroindoleHigh (Symmetric)Low
3-Chlorophenylhydrazine 4- vs 6-ChloroindolePoor (Mixture) High (Isomer separation required)
This compound 5-Chloro-7-methylindole Exclusive Low (Single isomer)
Visualizing the Mechanism

The diagram below illustrates how the 2-methyl group directs the reaction pathway, preventing side-product formation.

FischerMechanism cluster_0 Precursor Selection cluster_1 Acid Catalysis cluster_2 Regio-Control Step Hydrazine (4-Chloro-2-methylphenyl) hydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, H+ Ketone Ketone (e.g., Acetone) Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift EneHydrazine->Sigmatropic Block C2 Position BLOCKED by Methyl Group Sigmatropic->Block Attempted C2 Attack Product 5-Chloro-7-methylindole (Single Regioisomer) Sigmatropic->Product Successful C6 Attack (- NH3)

Figure 1: Mechanistic pathway highlighting the steric blocking effect of the ortho-methyl group, ensuring regioselective synthesis of 7-methylindoles.[1]

Experimental Protocols

Synthesis of the Hydrochloride Salt (Validation Standard)

If commercial stock is unavailable, the salt can be synthesized from the aniline with high purity.[1]

Reagents: 4-Chloro-2-methylaniline (1.0 eq), NaNO₂, SnCl₂, HCl (conc).[1]

  • Diazotization: Dissolve aniline in conc. HCl (3 eq) and cool to -5°C. Add NaNO₂ (1.1 eq) in water dropwise. Maintain temp < 0°C.

  • Reduction: Prepare a solution of SnCl₂ (2.5 eq) in conc. HCl. Add the cold diazonium salt solution to the SnCl₂ solution dropwise with vigorous stirring at 0°C.

  • Isolation: Stir for 1 hour, allowing to warm to RT. The hydrazine hydrochloride precipitates as a white/pale pink solid.[1]

  • Purification: Filter the solid. Wash with cold dilute HCl, then Et₂O.[1] Recrystallize from Ethanol/Water if necessary.[1]

    • Target Yield: >85%[1][2]

    • Quality Check: MP should be >210°C.[1][3]

Standard Fischer Indole Protocol

Reagents: Hydrazine HCl salt (1.0 eq), Ketone (1.1 eq), 4% H₂SO₄ (aq) or Glacial Acetic Acid.[1]

  • Condensation: Reflux the hydrazine salt and ketone in the acid solvent for 2–4 hours.

  • Monitoring: Track disappearance of hydrazine by TLC (visualize with ninhydrin; hydrazine stains purple/brown).

  • Workup: Cool mixture. If solid precipitates, filter.[1][4] If oil, neutralize with NaOH and extract with EtOAc.[1]

  • Result: Yields 5-chloro-7-methylindole derivatives.

References

  • ChemicalBook. (2023).[1][5] 4-Chloro-2-methylphenylhydrazine hydrochloride Properties and Synthesis.

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.[1][6]

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis.[1][7][8][9][10] Wiley-Interscience.[1] (Classic text on mechanism and regiochemistry).[1]

  • PubChem. (2023).[1] Compound Summary: this compound.[1][2][3][4][6][11]

  • Miyazaki, S., et al. (1975).[1][5] Comparison of solubility characteristics of free bases and hydrochloride salts. Chem. Pharm.[1][5][12] Bull.

Sources

Safety Operating Guide

(4-Chloro-2-methylphenyl)hydrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of (4-Chloro-2-methylphenyl)hydrazine

Part 1: Critical Safety Profile & Hazard Assessment[1]

Before initiating any disposal procedure, you must understand the specific chemical behavior of this compound (often supplied as the hydrochloride salt, CAS: 13124-04-4).[1] This is not a generic organic waste; it is a reactive, toxic, and sensitizing agent .[1]

The "Why" Behind the Protocol:

  • Carcinogenicity (Category 1B): Hydrazine derivatives are potent alkylating agents.[1] They can methylate DNA, leading to mutagenesis.[1]

  • Exothermic Instability: The hydrazine motif (

    
    ) is reducing and unstable.[1] Contact with oxidizers (peroxides, nitric acid) can trigger immediate ignition or explosion.[1]
    
  • Toxic Combustion Byproducts: Unlike simple hydrocarbons, incineration of this compound generates Hydrogen Chloride (HCl) and Nitrogen Oxides (

    
    ), requiring specific scrubber-equipped incinerators.[1]
    
Physical & Chemical Properties Table[1][2]
PropertyDataOperational Implication
CAS (HCl Salt) 13124-04-4Use this for waste labeling/manifests.[1]
Physical State Solid (White/Off-white powder)Dust generation is a primary inhalation risk.[1]
Solubility Soluble in water, DMSO, MethanolAquatic toxicity is high; Do not release to drains.
Reactivity Strong ReducerIncompatible with Oxidizers (Bleach,

).[1]
Hazard Codes H301, H311, H331, H350, H410Toxic by all routes; Carcinogen; Marine Pollutant.[1][2]

Part 2: Waste Segregation Logic (Decision Tree)

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-reactivity and ensure regulatory compliance (RCRA/CLP).[1]

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Solution SafeStream Standard Stream: Halogenated Organic Waste SolidWaste->SafeStream Double Bagged Segregation Segregation Check: Is it mixed with Oxidizers? LiquidWaste->Segregation Segregation->SafeStream No Oxidizers DangerStream CRITICAL HAZARD: Do NOT Mix. Separate Container. Segregation->DangerStream Contains Oxidizers Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) SafeStream->Disposal DangerStream->Disposal Special Manifest

Figure 1: Waste Segregation Workflow.[1][3] Note the critical separation from oxidizers to prevent exothermic reactions.

Part 3: Routine Disposal Procedures

Standard Operating Procedure (SOP) for Lab-Scale Disposal

Do not neutralize routine waste in the lab. Professional incineration is the only method that guarantees the destruction of the aromatic ring and the hydrazine moiety without generating secondary carcinogens (nitrosamines).[1]

Solid Waste (Pure Compound & Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Protocol:

    • Place contaminated weigh boats, gloves, and paper towels into a clear plastic bag (2-mil thickness minimum).[1]

    • Place the sealed bag into the HDPE jar.

    • Labeling: Must read "Toxic Solid Waste, Organic. Contains: this compound."[4]

    • Hazard Tag: Affix "Carcinogen" and "Marine Pollutant" stickers.[1]

Liquid Waste (Solutions)
  • Container: Amber glass or HDPE carboy. Avoid metal containers due to potential corrosion from HCl formation over time.[1]

  • Compatibility: Ensure the solvent base is compatible.[1]

    • Acceptable: Methanol, Ethanol, DMSO, Dichloromethane.[1]

    • Prohibited: Nitric acid, Peroxides, Chromic acid.[1]

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the solution is acidic/basic, using dilute acid/base.[1] Caution: Heat generation.[1]

    • Transfer to the "Halogenated Solvent Waste" stream.[1]

    • Labeling: Explicitly list the hydrazine concentration.

Part 4: Emergency Spill Response & Deactivation

CRITICAL WARNING: Chemical deactivation of hydrazines using hypochlorite (Bleach) is a standard method but carries two major risks:

  • Nitrosamine Formation: Incomplete oxidation can generate N-nitroso compounds, which are often more carcinogenic than the parent hydrazine.[1]

  • Exotherm: The reaction is rapid and heat-generating.[1]

Only perform in-situ deactivation for minor spills (<10g) inside a fume hood. Large spills require professional HazMat cleanup.[1]

Deactivation Protocol (The "Hypochlorite Method")

Mechanism:



(Note: This is a simplified pathway; actual pathways are complex).[1]

Step-by-Step Procedure:

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (if powder is loose outside hood).[1]

  • Preparation: Prepare a 5% Sodium Hypochlorite (household bleach) solution.[1]

  • Control:

    • For Solids: Gently cover the spill with wet paper towels to prevent dust.[1] Slowly pour bleach solution over the towels.[1]

    • For Liquids: Add bleach solution dropwise.[1]

  • Reaction: Allow to sit for 30 minutes . Ensure excess bleach is present (solution should smell of chlorine).[1]

  • Cleanup: Absorb the slurry with vermiculite or clay absorbent.[1]

  • Disposal: Scoop into a waste container labeled "Deactivated Hydrazine Spill Debris - Contains Bleach." Do not seal tightly immediately (gas evolution may continue).[1]

Part 5: References & Authority[6]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1][5] [5]

  • PubChem. Compound Summary: this compound hydrochloride.[1] National Library of Medicine.[1]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.[1] (Standard text for chemical deactivation protocols).

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations.[1] 40 CFR Parts 260-273.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.